molecular formula C19H21N3O B1680074 Nps 2390 CAS No. 226878-01-9

Nps 2390

Número de catálogo: B1680074
Número CAS: 226878-01-9
Peso molecular: 307.4 g/mol
Clave InChI: ZKFVOZCCAXQXBU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Metabotropic glutamate receptors (mGluRs), mediate excitatory synaptic transmission in the central nervous system. Potent and selective antagonists of the type I mGluRs (mGluR1 and mGluR5) are of interest as novel therapeutics for the treatment of various CNS disorders, such as pain, epilepsy, and stroke. NPS 2390 is a first generation quinoxaline derivative that acts as a noncompetitive antagonist of mGluR1 and mGluR5 with IC50 values equal to 5.2 and 82 nM, respectively). At concentrations up to 30 μM, this compound does not affect mGluR2 or mGluR8 or a standard collection of 37 additional receptors, ion channels, and enzymes. At a dose of 10 mg/kg, this compound displaced the specifically bound mGlu1R-selective antagonist, [3H]R214127, in rat cerebellum.>This compound is an inhibitor of CaSR (Calcium-sensing recpetor). This compound up-regulated anti-apoptotic protein Bcl-2 expression and down-regulated pro-apoptotic protein Bax.>NPS2390 is a group I mGlu antagonist. It displays noncompetitive antagonist activity at both mGlu1 and mGlu5 receptors. NPS2390 is thought to act on a site separate from the glutamate binding pocket.

Propiedades

IUPAC Name

N-(1-adamantyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFVOZCCAXQXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427729
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226878-01-9
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Nps 2390 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of NPS-2390

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] As a noncompetitive antagonist, it functions as a negative allosteric modulator, offering a valuable tool for investigating the physiological and pathological roles of the CaSR. This document provides a comprehensive overview of the mechanism of action of NPS-2390, detailing its molecular interactions, impact on intracellular signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

NPS-2390 exerts its effects by specifically targeting the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for calcium homeostasis. Unlike orthosteric antagonists that compete with the endogenous ligand (extracellular calcium), NPS-2390 is a negative allosteric modulator (NAM) . This means it binds to a site on the receptor distinct from the calcium-binding site. This allosteric binding induces a conformational change in the receptor that reduces its affinity for extracellular calcium and/or its ability to initiate downstream signaling cascades upon activation. This noncompetitive antagonism makes NPS-2390 a valuable tool for modulating CaSR activity.

Pharmacological Profile

Table 1: Chemical Properties of NPS-2390

PropertyValue
CAS Number 226878-01-9
Molecular Formula C₁₉H₂₁N₃O
Molecular Weight 307.4 g/mol

Table 2: Illustrative Pharmacological Data for a Related Calcilytic, NPS-2143

ParameterValueAssay Description
IC50 43 nMInhibition of cytoplasmic Ca²⁺ increase in HEK 293 cells expressing human CaSR.[2]
EC50 41 nMStimulation of parathyroid hormone (PTH) secretion from bovine parathyroid cells.[2]

Note: The data in Table 2 is for NPS-2143 and is provided for illustrative purposes to indicate the general potency of this class of compounds. These values do not represent the specific potency of NPS-2390.

Downstream Signaling Pathways

NPS-2390's antagonism of the CaSR leads to the modulation of several key intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway and Autophagy

In human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and autophagy. By inhibiting this cascade, NPS-2390 leads to a downstream inhibition of autophagy, which can, in turn, reduce cell proliferation and reverse phenotypic changes in these cells.[3][4]

PI3K_Akt_mTOR_Pathway CaSR Calcium-Sensing Receptor (CaSR) PI3K PI3K CaSR->PI3K Activates NPS2390 NPS-2390 NPS2390->CaSR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Phenotypic Modulation Autophagy->Proliferation

Caption: NPS-2390's inhibition of CaSR blocks the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.

Attenuation of the Intrinsic Apoptosis Pathway

In a rat model of traumatic brain injury, NPS-2390 was found to attenuate neuronal apoptosis.[5] This neuroprotective effect is mediated through the modulation of the intrinsic apoptosis pathway. NPS-2390 treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[5] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3 and subsequent cell death.[5]

Intrinsic_Apoptosis_Pathway cluster_CaSR CaSR Signaling CaSR_Activation CaSR Activation Bax Bax (Pro-apoptotic) CaSR_Activation->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) CaSR_Activation->Bcl2 Inhibits NPS2390 NPS-2390 NPS2390->CaSR_Activation Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NPS-2390 inhibits CaSR-mediated apoptosis by altering the Bcl-2/Bax ratio.

Experimental Protocols

The characterization of NPS-2390 and other CaSR modulators involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay is fundamental to confirming the antagonistic activity of NPS-2390 at the CaSR.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaSR are cultured in appropriate media.

  • Loading with Fluorescent Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in the dark.

  • Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is measured using a fluorescence plate reader or confocal microscope.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of NPS-2390 or a vehicle control.

  • CaSR Activation and Measurement: The CaSR is activated by adding an agonist (e.g., a high concentration of extracellular Ca²⁺ or a calcimimetic like R-568). The resulting change in fluorescence intensity is recorded over time.

  • Data Analysis: The inhibitory effect of NPS-2390 is quantified by comparing the peak fluorescence in treated cells to control cells. An IC50 value can be determined by plotting the inhibition against the concentration of NPS-2390.

Western Blot Analysis of Signaling Proteins

This technique is used to determine how NPS-2390 affects the activation state of downstream signaling proteins.

  • Cell Treatment: Cells (e.g., PASMCs) are treated with NPS-2390 for a specified time, along with appropriate agonist and control treatments.

  • Protein Extraction: Cells are lysed to release total cellular protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is detected on X-ray film or with a digital imager.

  • Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CaSR-expressing HEK293) Treatment Treatment with NPS-2390 and/or CaSR Agonist CellCulture->Treatment CaAssay Intracellular Calcium Assay (Fluo-4 AM) Treatment->CaAssay WesternBlot Western Blot (e.g., p-Akt, p-mTOR) Treatment->WesternBlot ProlifAssay Proliferation/Apoptosis Assay (e.g., BrdU, TUNEL) Treatment->ProlifAssay IC50_Calc IC50/EC50 Calculation CaAssay->IC50_Calc PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis PhenotypeAnalysis Phenotypic Characterization ProlifAssay->PhenotypeAnalysis

Caption: A general experimental workflow for characterizing the in vitro effects of NPS-2390.

Conclusion

NPS-2390 is a valuable research tool that acts as a selective negative allosteric modulator of the Calcium-Sensing Receptor. Its mechanism of action involves the inhibition of CaSR-mediated signaling, leading to the modulation of downstream pathways such as the PI3K/Akt/mTOR and intrinsic apoptosis pathways. This activity translates to significant effects on cellular processes like autophagy, proliferation, and apoptosis. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, underscores its potential for elucidating the complex roles of the CaSR in health and disease.

References

The Multifaceted Functions of NPS-2390: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes.[1][2] While its primary function is the inhibition of CaSR, emerging research has unveiled its significant modulatory effects on intricate cellular pathways, including autophagy and apoptosis. This technical guide provides an in-depth overview of the known functions of NPS-2390, with a focus on its molecular mechanisms, experimental validation, and potential therapeutic implications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Function: Antagonism of the Calcium-Sensing Receptor (CaSR)

The principal pharmacological action of NPS-2390 is its potent and selective antagonism of the Calcium-Sensing Receptor.[1] The CaSR is integral to maintaining systemic calcium balance by regulating parathyroid hormone (PTH) secretion and renal calcium handling. By inhibiting CaSR activation, NPS-2390 can modulate these physiological processes, making it a valuable tool for investigating CaSR-mediated signaling and a potential therapeutic agent for disorders characterized by CaSR dysregulation.

While NPS-2390 is consistently referred to as a potent CaSR inhibitor, specific quantitative data on its binding affinity (Ki) or half-maximal inhibitory concentration (IC50) against CaSR were not available in the reviewed literature. For comparative context, other known CaSR antagonists exhibit potencies in the nanomolar to low micromolar range. For instance, NPS-2143 has an IC50 of 43 nM for the human CaSR expressed in HEK 293 cells.[3]

Modulation of Autophagy in Hypoxic Pulmonary Arterial Smooth Muscle Cells

A novel and significant function of NPS-2390 is its ability to regulate autophagy, a cellular process for the degradation and recycling of cellular components.[2][4] In the context of hypoxic human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been demonstrated to inhibit hypoxia-induced autophagy.[2] This inhibition, in turn, suppresses the proliferation and reverses the phenotypic modulation of these cells, a key factor in the development of hypoxic pulmonary hypertension.[2][4]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR

The mechanism underlying NPS-2390's regulation of autophagy involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] Under hypoxic conditions, this pathway is typically activated, leading to the induction of autophagy. NPS-2390 treatment has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting the downstream autophagic process.[2]

Signaling Pathway of NPS-2390 in Hypoxic PASMCs

NPS2390_Autophagy_Pathway cluster_membrane Cell Membrane CaSR CaSR PI3K PI3K CaSR->PI3K Activates NPS2390 NPS-2390 NPS2390->CaSR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Phenotypic Modulation Autophagy->Proliferation Promotes

Caption: NPS-2390 inhibits CaSR, leading to the suppression of the PI3K/Akt/mTOR pathway and subsequent inhibition of autophagy and cell proliferation in hypoxic PASMCs.

Neuroprotective Effects via Modulation of the Intrinsic Apoptotic Pathway

NPS-2390 has demonstrated neuroprotective properties in a rat model of traumatic brain injury (TBI).[5] Administration of NPS-2390 after TBI was found to reduce brain edema, improve neurological function, and decrease the number of apoptotic neurons.[5]

Signaling Pathway: Regulation of Bcl-2 Family Proteins

The neuroprotective mechanism of NPS-2390 is attributed to its modulation of the intrinsic apoptotic pathway.[5] Specifically, NPS-2390 treatment up-regulates the expression of the anti-apoptotic protein Bcl-2 and down-regulates the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.[5]

NPS-2390's Neuroprotective Signaling Pathway

NPS2390_Apoptosis_Pathway cluster_membrane Cell Membrane CaSR CaSR Bax Bax (Pro-apoptotic) CaSR->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) CaSR->Bcl2 Inhibits NPS2390 NPS-2390 NPS2390->CaSR Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: NPS-2390 inhibits CaSR, leading to a decrease in Bax, an increase in Bcl-2, and subsequent inhibition of the intrinsic apoptotic pathway in neurons.

Effects on Oocyte Maturation

In porcine oocytes, NPS-2390 has been shown to compromise both nuclear and cytoplasmic maturation.[6] This finding suggests a role for CaSR in the regulation of meiotic progression and cytoplasmic competence in oocytes.

Summary of Quantitative and Qualitative Data

Table 1: Functional Effects of NPS-2390

Biological ProcessModel SystemEffect of NPS-2390Key MediatorsReference(s)
AutophagyHypoxic Human Pulmonary Arterial Smooth Muscle CellsInhibitionPI3K/Akt/mTOR[2][4]
Cell ProliferationHypoxic Human Pulmonary Arterial Smooth Muscle CellsInhibitionAutophagy[2][4]
Phenotypic ModulationHypoxic Human Pulmonary Arterial Smooth Muscle CellsReversalAutophagy[2][4]
Neuronal ApoptosisRat Model of Traumatic Brain InjuryAttenuationBcl-2, Bax, Cytochrome c, Caspase-3[5]
Oocyte MaturationPorcine OocytesCompromisedCaSR[6]

Detailed Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol is adapted from methodologies used to assess the effect of NPS-2390 on the proliferation of human PASMCs.

  • Cell Seeding: Plate human PASMCs in 96-well plates at a density of 1 x 10^4 cells per well.

  • Treatment: After allowing cells to adhere, treat with NPS-2390 at the desired concentrations (e.g., 10 μM) under normoxic or hypoxic conditions for 24 hours.

  • CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression and phosphorylation in the PI3K/Akt/mTOR and apoptotic pathways following NPS-2390 treatment.

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3-I/II, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using image analysis software.

Experimental Workflow for Western Blotting

Western_Blot_Workflow Start Cell Treatment with NPS-2390 Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Image Acquisition and Analysis Detection->Analysis

Caption: A generalized workflow for the analysis of protein expression and phosphorylation via Western blotting.

Apoptosis Detection in a Traumatic Brain Injury Model (TUNEL Assay)

This protocol is based on studies evaluating the neuroprotective effects of NPS-2390 in a rat model of TBI.

  • Animal Model: Induce traumatic brain injury in rats using a controlled cortical impact model.

  • NPS-2390 Administration: Administer NPS-2390 (e.g., 1.5 mg/kg, subcutaneously) at specific time points post-injury (e.g., 30 and 120 minutes).[5]

  • Tissue Preparation: At a designated time point (e.g., 24 hours post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.[5] Harvest the brains and prepare coronal sections.

  • TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the brain sections according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

  • Microscopy and Analysis: Visualize the stained sections using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells in the perilesional cortex can be quantified to assess the extent of apoptosis.

Conclusion

NPS-2390 is a versatile pharmacological tool whose primary function as a selective CaSR antagonist is complemented by its significant influence on fundamental cellular processes such as autophagy and apoptosis. Its ability to modulate the PI3K/Akt/mTOR and intrinsic apoptotic pathways highlights its potential for further investigation in therapeutic areas including pulmonary hypertension and neurotrauma. This guide provides a foundational understanding of the multifaceted functions of NPS-2390, offering valuable insights and methodologies for researchers dedicated to advancing our knowledge of CaSR signaling and related pathologies.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of NPS 2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. By inhibiting CaSR activation, this compound modulates a complex network of downstream signaling pathways, influencing cellular functions such as proliferation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, including the PI3K/Akt/mTOR, intrinsic apoptotic, MAPK, and PLC pathways. This document summarizes available data, presents detailed experimental protocols for studying these pathways, and includes visualizations to facilitate a deeper understanding of the molecular mechanisms of this compound.

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor that detects extracellular calcium levels and initiates intracellular signaling cascades to maintain calcium homeostasis. Dysregulation of CaSR signaling has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound is a potent and selective antagonist of the CaSR, and understanding its impact on downstream signaling is critical for its development and application in research and medicine.[1][2] This guide delves into the key signaling pathways modulated by this compound.

Core Downstream Signaling Pathways

This compound, by antagonizing the CaSR, influences multiple downstream signaling cascades. The primary pathways affected are:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a central mechanism of this compound's action, impacting cell growth, proliferation, and autophagy.

  • Intrinsic Apoptotic Pathway: this compound has been shown to modulate the expression of key apoptotic proteins, thereby protecting cells from programmed cell death in certain contexts.

  • MAPK Pathway: The CaSR is known to activate the MAPK pathway, and as an antagonist, this compound is expected to inhibit this signaling cascade.

  • Phospholipase C (PLC) Pathway: Antagonism of the CaSR by this compound leads to the inhibition of PLC activation and subsequent intracellular calcium mobilization.

PI3K/Akt/mTOR Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway.[3][4] This inhibition is characterized by a decrease in the phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR.

Data Presentation:

Target Protein Effect of this compound Treatment Observed In Reference
Phospho-PI3KDecreased PhosphorylationHypoxic Human Pulmonary Arterial Smooth Muscle Cells[3]
Phospho-AktDecreased PhosphorylationHypoxic Human Pulmonary Arterial Smooth Muscle Cells[3]
Phospho-mTORDecreased PhosphorylationHypoxic Human Pulmonary Arterial Smooth Muscle Cells[3]

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway CaSR CaSR PI3K PI3K CaSR->PI3K NPS2390 This compound NPS2390->CaSR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound inhibits the PI3K/Akt/mTOR pathway.
Intrinsic Apoptotic Pathway

In a model of traumatic brain injury, this compound has been shown to attenuate neuronal apoptosis by modulating the intrinsic apoptotic pathway.[5][6] This is achieved by altering the balance of pro- and anti-apoptotic proteins and inhibiting the release of cytochrome c from the mitochondria.

Data Presentation:

Target Protein/Process Effect of this compound Treatment Observed In Reference
Bcl-2 (anti-apoptotic)Upregulation of expressionRat model of traumatic brain injury[5][6]
Bax (pro-apoptotic)Downregulation of expressionRat model of traumatic brain injury[5][6]
Cytochrome c releaseReductionRat model of traumatic brain injury[5][6]
Caspase-3Decreased levelsRat model of traumatic brain injury[5][6]

Signaling Pathway Diagram:

Intrinsic_Apoptosis_Pathway CaSR CaSR Bax Bax CaSR->Bax Bcl2 Bcl-2 CaSR->Bcl2 NPS2390 This compound NPS2390->CaSR Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK_Pathway CaSR CaSR G_protein Gq/11 or Gi/o CaSR->G_protein NPS2390 This compound NPS2390->CaSR Ras Ras G_protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors PLC_Pathway CaSR CaSR Gq11 Gq/11 CaSR->Gq11 NPS2390 This compound NPS2390->CaSR PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 SDS-PAGE and Transfer cluster_3 Immunoblotting and Detection Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Lysis Lysis Treatment->Lysis Quantification Quantification Lysis->Quantification SDS_PAGE SDS_PAGE Quantification->SDS_PAGE Transfer Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

References

The Role of Nps 2390 in the Modulation of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nps 2390 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. Recent research has illuminated the inhibitory effect of this compound on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and pulmonary hypertension. This technical guide provides an in-depth overview of the interaction between this compound and the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: The Impact of this compound on PI3K/Akt/mTOR Pathway Components

The primary quantitative data on the effect of this compound on the PI3K/Akt/mTOR pathway comes from studies on human pulmonary arterial smooth muscle cells (HPASMCs) under hypoxic conditions. The following table summarizes the densitometric analysis of Western blot data, showing the relative phosphorylation levels of key pathway proteins after treatment with 10 µM this compound for 24 hours.

ProteinTreatment GroupRelative Phosphorylation Level (Fold Change vs. Hypoxia)Statistical Significance (p-value vs. Hypoxia)Reference
p-PI3KHypoxia + this compoundDecreased< 0.05[1]
p-AktHypoxia + this compoundDecreased< 0.05[1]
p-mTORHypoxia + this compoundDecreased< 0.05[1]

Data is derived from densitometric analysis of Western blots and represents the mean ± SEM from five independent experiments.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of this compound

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane CaSR CaSR PI3K PI3K CaSR->PI3K Activation Nps2390 This compound Nps2390->CaSR Inhibition PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Autophagy Autophagy mTORC1->Autophagy Inhibition Experimental_Workflow CellCulture 1. Cell Culture (e.g., HPASMCs) Treatment 2. Treatment - Control - Hypoxia - Hypoxia + this compound CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis ProteinQuant 4. Protein Quantification (BCA Assay) Lysis->ProteinQuant SDS_PAGE 5. SDS-PAGE ProteinQuant->SDS_PAGE WesternBlot 6. Western Blot - Transfer to PVDF - Antibody Incubation SDS_PAGE->WesternBlot Detection 7. Chemiluminescent Detection WesternBlot->Detection Analysis 8. Densitometric Analysis Detection->Analysis

Caption: A typical workflow for analyzing the impact of this compound on protein phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Culture and Treatment
  • Cell Line: Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs).

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hypoxia Induction: For hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 24 hours).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The final concentration (e.g., 10 µM) is achieved by diluting the stock solution in the culture medium. Control cells receive the vehicle (DMSO) at the same final concentration.

Western Blot Analysis

This protocol is a synthesized methodology based on standard practices for analyzing the phosphorylation status of PI3K, Akt, and mTOR.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 8-12%).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000 to 1:2000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to account for loading differences.

Conclusion

This compound demonstrates a clear inhibitory effect on the PI3K/Akt/mTOR signaling pathway, primarily through its antagonism of the Calcium-Sensing Receptor. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting this pathway with this compound. Further research, particularly dose-response studies to determine IC50 values, will be crucial for a more comprehensive characterization of its inhibitory profile and for advancing its potential clinical applications.

References

The Cellular Impact of NPS-2390: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes.[1][2] This technical guide provides an in-depth overview of the known effects of NPS-2390 on key cellular functions, including signal transduction, cell proliferation, and apoptosis. The information presented is intended to support further research and drug development efforts centered on the therapeutic potential of CaSR antagonism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling pathways and workflows.

Core Mechanism of Action: Calcium-Sensing Receptor Antagonism

NPS-2390 functions as a noncompetitive antagonist of the CaSR.[1] The CaSR is integral to regulating systemic calcium levels by detecting fluctuations in extracellular calcium and initiating signaling cascades that modulate parathyroid hormone secretion and renal calcium handling. Beyond its systemic role, the CaSR is expressed in various tissues and cell types, where it influences a range of cellular behaviors. By inhibiting the CaSR, NPS-2390 effectively blocks these downstream signaling events, leading to significant alterations in cellular processes.

While specific IC50 values for NPS-2390 are not widely published in publicly available literature, its potency as a CaSR inhibitor has been demonstrated in multiple studies.[1] A related calcilytic compound, NPS-2143, has been shown to block increases in intracellular calcium with an IC50 of 43 nM in HEK 293 cells expressing the human CaSR.

Effects on Cellular Signaling: The PI3K/Akt/mTOR Pathway

A primary signaling cascade affected by NPS-2390-mediated CaSR inhibition is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. In human pulmonary arterial smooth muscle cells (HPASMCs) under hypoxic conditions, NPS-2390 has been shown to decrease the phosphorylation of key proteins in this pathway.[1]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane CaSR CaSR PI3K PI3K CaSR->PI3K Activates NPS2390 NPS-2390 NPS2390->CaSR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy Inhibition mTOR->Autophagy

Caption: NPS-2390 inhibits the CaSR, leading to downregulation of the PI3K/Akt/mTOR pathway.

Quantitative Data: Protein Phosphorylation

The following table summarizes the quantitative effects of 10 µM NPS-2390 on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in HPASMCs after 24 hours of hypoxia. Data is presented as the relative protein expression (normalized to a control) based on densitometry from Western blot analysis.[1]

ProteinTreatment ConditionRelative Expression (Mean ± SEM)
p-PI3KHypoxia2.5 ± 0.3
Hypoxia + NPS-2390 (10 µM)1.2 ± 0.2
p-AktHypoxia3.1 ± 0.4
Hypoxia + NPS-2390 (10 µM)1.5 ± 0.3
p-mTORHypoxia2.8 ± 0.3
Hypoxia + NPS-2390 (10 µM)1.3 ± 0.2

Effects on Cell Proliferation

NPS-2390 has demonstrated significant anti-proliferative effects in various cell types. This is largely attributed to its inhibitory action on the pro-proliferative PI3K/Akt/mTOR pathway.[1]

Quantitative Data: Proliferation Markers

The table below presents the effect of 10 µM NPS-2390 on the expression of proliferation markers PCNA and Ki67 in HPASMCs under hypoxic conditions for 24 hours. Data is derived from densitometric analysis of Western blots and is shown as relative protein expression.[1]

ProteinTreatment ConditionRelative Expression (Mean ± SEM)
PCNAHypoxia3.5 ± 0.4
Hypoxia + NPS-2390 (10 µM)1.8 ± 0.3
Ki67Hypoxia3.2 ± 0.3
Hypoxia + NPS-2390 (10 µM)1.6 ± 0.2

Effects on Apoptosis

NPS-2390 has been shown to attenuate neuronal apoptosis following traumatic brain injury in rats. This neuroprotective effect is mediated through the modulation of the intrinsic apoptotic pathway.[3] Specifically, NPS-2390 treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax.[3] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspase-3, a key executioner caspase.[3]

Signaling Pathway Diagram

Intrinsic_Apoptosis_Pathway cluster_cell Neuron cluster_mito Mitochondrion CytochromeC Cytochrome c Caspase3 Caspase-3 CytochromeC->Caspase3 Activates CaSR CaSR Bcl2 Bcl-2 CaSR->Bcl2 Downregulates Bax Bax CaSR->Bax Upregulates Bcl2->Bax Bax->CytochromeC Release Apoptosis Apoptosis Caspase3->Apoptosis NPS2390 NPS-2390 NPS2390->CaSR Inhibits

Caption: NPS-2390 inhibits CaSR, leading to increased Bcl-2 and decreased Bax, thereby preventing apoptosis.

Quantitative Data: Apoptosis-Related Proteins

The following table summarizes the effects of NPS-2390 (1.5 mg/kg) on the expression of apoptosis-related proteins in the cortical tissue of rats 24 hours after traumatic brain injury. The data represents the relative protein expression levels determined by Western blot analysis.[3]

ProteinTreatment GroupRelative Expression (vs. Sham)
Bcl-2TBIDecreased
TBI + NPS-2390Increased (relative to TBI)
BaxTBIIncreased
TBI + NPS-2390Decreased (relative to TBI)
Caspase-3TBIIncreased
TBI + NPS-2390Decreased (relative to TBI)

Experimental Protocols

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation states of proteins such as PI3K, Akt, mTOR, PCNA, and Ki67.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant load Sample Loading & SDS-PAGE quant->load transfer Protein Transfer to PVDF Membrane load->transfer block Blocking (5% Non-fat Milk or BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-Akt) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Densitometry Analysis detect->analyze

Caption: A generalized workflow for Western blot analysis.

Methodology:

  • Cell Lysis: Cells are washed with ice-cold PBS and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody diluted in the blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

Cell Proliferation (BrdU Incorporation Assay)

This assay measures the rate of cell proliferation by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Experimental Workflow Diagram

BrdU_Assay_Workflow start Cell Seeding & Treatment with NPS-2390 brdu_label BrdU Labeling (10 µM for 2-24h) start->brdu_label fix_denature Cell Fixation & DNA Denaturation brdu_label->fix_denature ab_detect Detection with Anti-BrdU Antibody fix_denature->ab_detect secondary_ab Secondary Antibody & Substrate Addition ab_detect->secondary_ab measure Colorimetric Measurement (OD 450 nm) secondary_ab->measure analyze Data Analysis measure->analyze

Caption: Workflow for the BrdU cell proliferation assay.

Methodology:

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of NPS-2390 or vehicle control for the desired duration.

  • BrdU Labeling: BrdU labeling solution is added to each well, and the plate is incubated for 2-24 hours to allow for BrdU incorporation.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to a detector enzyme (e.g., HRP) is added to the wells.

  • Substrate Reaction: A substrate for the detector enzyme is added, resulting in a color change proportional to the amount of incorporated BrdU.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

Conclusion

NPS-2390 is a valuable research tool for elucidating the diverse roles of the Calcium-Sensing Receptor in cellular physiology and pathology. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR cascade, and influence fundamental cellular processes like proliferation and apoptosis, underscores its potential as a therapeutic agent. This guide provides a foundational understanding of the cellular effects of NPS-2390, offering quantitative data, detailed experimental protocols, and visual aids to support ongoing and future investigations into the therapeutic applications of CaSR antagonists. Further research is warranted to fully delineate the dose-dependent effects of NPS-2390 on intracellular calcium dynamics and to establish its efficacy and safety in preclinical models of various diseases.

References

An In-Depth Technical Guide to the Discovery and Synthesis of NPS 2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a potent and selective noncompetitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for calcium homeostasis. It also exhibits noncompetitive antagonist activity at metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5). This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its known biological activities. The information presented is intended to support further research and development efforts involving this important pharmacological tool.

Introduction

The Calcium-Sensing Receptor (CaSR) plays a pivotal role in regulating systemic calcium concentration by detecting minute changes in extracellular calcium levels. Its activation in the parathyroid glands inhibits the secretion of parathyroid hormone (PTH), thereby reducing blood calcium levels. Conversely, antagonism of the CaSR can increase PTH secretion, making CaSR antagonists like this compound valuable research tools and potential therapeutic agents for conditions such as hypocalcemia. This compound, with the chemical formula C₁₉H₂₁N₃O and CAS number 226878-01-9, has been instrumental in elucidating the physiological and pathological roles of the CaSR.

Synthesis of this compound

A plausible synthetic route is outlined below. This should be considered a general guideline, and specific reaction conditions would require optimization.

General Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic ring-opening of an epoxide by an amine.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1-phenylethylamine 1-phenylethylamine Nucleophilic\nRing-Opening Nucleophilic Ring-Opening 1-phenylethylamine->Nucleophilic\nRing-Opening 2-(oxiran-2-ylmethoxy)benzonitrile 2-(oxiran-2-ylmethoxy)benzonitrile 2-(oxiran-2-ylmethoxy)benzonitrile->Nucleophilic\nRing-Opening This compound This compound Nucleophilic\nRing-Opening->this compound

Caption: General synthetic workflow for this compound.

Postulated Experimental Protocol
  • Reaction Setup: To a solution of 1-phenylethylamine in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), 2-(oxiran-2-ylmethoxy)benzonitrile would be added.

  • Reaction Conditions: The reaction mixture would likely be heated to facilitate the nucleophilic attack of the amine on the epoxide ring. The temperature and reaction time would be critical parameters to optimize for maximizing yield and minimizing side products.

  • Work-up and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The crude product would then be purified using standard techniques such as column chromatography on silica gel to afford pure this compound.

Pharmacological Data

Quantitative data on the potency and efficacy of this compound as a CaSR antagonist is essential for its application in research. While specific IC50 and Ki values for this compound are not consistently reported across publicly available literature, data for analogous compounds and its observed biological effects suggest it is a potent inhibitor. For context, a similar CaSR antagonist, NPS-2143, has a reported IC50 of 43 nM for blocking increases in cytoplasmic Ca2+ concentrations in HEK 293 cells expressing the human CaSR.

ParameterValueCell Line/Assay Condition
IC50 (CaSR) Data not available-
Ki (CaSR) Data not available-
In Vivo Dosage (Rat) 1.5 mg/kg (subcutaneous)Traumatic brain injury model[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by noncompetitively binding to the CaSR, thereby preventing its activation by extracellular calcium. This inhibition modulates downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.

CaSR-Mediated PI3K/Akt/mTOR Signaling Pathway

G CaSR Calcium-Sensing Receptor (CaSR) PI3K PI3K CaSR->PI3K Activates NPS2390 This compound NPS2390->CaSR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellProliferation Cell Proliferation & Phenotypic Modulation Autophagy->CellProliferation Regulates

Caption: this compound inhibits CaSR, leading to modulation of the PI3K/Akt/mTOR pathway.

Studies have shown that by inhibiting the CaSR, this compound can suppress the phosphorylation of PI3K, Akt, and mTOR.[2] This leads to a modulation of cellular processes such as autophagy and proliferation.[2][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration.

5.1.1. Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Plate Cells Plate Cells Load with\nFluo-4 AM Load with Fluo-4 AM Plate Cells->Load with\nFluo-4 AM Add this compound Add this compound Load with\nFluo-4 AM->Add this compound Add CaSR\nAgonist Add CaSR Agonist Add this compound->Add CaSR\nAgonist Measure Fluorescence Measure Fluorescence Add CaSR\nAgonist->Measure Fluorescence

Caption: Workflow for the intracellular calcium mobilization assay.

5.1.2. Detailed Protocol

  • Cell Culture: Plate HEK 293 cells stably expressing the human CaSR in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with Fluo-4 AM (a calcium indicator dye) in the same buffer, typically at a final concentration of 1-5 µM, and incubate at 37°C for 30-60 minutes.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a CaSR agonist (e.g., a high concentration of extracellular calcium or a calcimimetic like R-568) to the wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation and 516 nm emission). The inhibition of the agonist-induced fluorescence signal by this compound is used to determine its potency.

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.

5.2.1. Experimental Workflow

G cluster_sample Sample Preparation cluster_wb Western Blot cluster_detect Detection Cell Treatment\n(this compound) Cell Treatment (this compound) Cell Lysis Cell Lysis Cell Treatment\n(this compound)->Cell Lysis Protein\nQuantification Protein Quantification Cell Lysis->Protein\nQuantification SDS-PAGE SDS-PAGE Protein\nQuantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody\nIncubation Antibody Incubation Protein Transfer->Antibody\nIncubation Chemiluminescent\nDetection Chemiluminescent Detection Antibody\nIncubation->Chemiluminescent\nDetection

Caption: Workflow for Western blot analysis of signaling proteins.

5.2.2. Detailed Protocol

  • Cell Treatment and Lysis: Treat cultured cells (e.g., human pulmonary arterial smooth muscle cells) with this compound for the desired time and at the appropriate concentration. Following treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the Calcium-Sensing Receptor in various physiological and pathological processes. Its ability to potently and selectively antagonize the CaSR allows for the detailed investigation of its downstream signaling pathways, such as the PI3K/Akt/mTOR pathway. The experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted activities of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its synthesis, complete pharmacological profile, and in vivo pharmacokinetics.

References

The Pharmacological Profile of NPS 2390: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS 2390 is a significant pharmacological tool recognized primarily for its potent and selective antagonist activity against the Calcium-Sensing Receptor (CaSR). It also exhibits noncompetitive antagonism at group I metabotropic glutamate receptors (mGluR1 and mGluR5). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative binding and functional data, and relevant experimental protocols. The information is presented to support further research and drug development efforts centered on this compound.

Introduction

This compound is a quinoxaline derivative that has emerged as a valuable research tool for elucidating the physiological and pathological roles of the Calcium-Sensing Receptor (CaSR).[1] The CaSR, a G-protein coupled receptor, is a key regulator of extracellular calcium homeostasis and is implicated in a variety of cellular processes.[2] Additionally, this compound's activity as a noncompetitive antagonist of mGluR1 and mGluR5 makes it relevant to studies of excitatory synaptic transmission in the central nervous system.[3][] This document synthesizes the available pharmacological data on this compound, offering a technical resource for the scientific community.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of the Calcium-Sensing Receptor (CaSR).[1] By binding to the CaSR, this compound inhibits its activation by extracellular calcium and other agonists, thereby modulating downstream signaling pathways.

In addition to its effects on the CaSR, this compound acts as a noncompetitive antagonist at mGluR1 and mGluR5.[3][][5] This means it binds to a site on the receptor that is distinct from the glutamate binding site, altering the receptor's conformation and reducing its response to glutamate.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.

Table 1: Binding Affinity of this compound

TargetAssay TypeRadioligandPreparationKᵢ (nM)Reference
mGluR1Radioligand Displacement[³H]-R21427CHO-dhfr- membranes1.36[5]

Table 2: Functional Antagonist Activity of this compound

TargetAssay TypeIC₅₀ (nM)Reference
mGluR1Inhibition of calcium sensing receptor-mGlu1 chimera5.2[5]
mGluR5Inhibition of calcium sensing receptor-mGlu5 chimera82[5]

Note: Specific IC₅₀ or EC₅₀ values for this compound's antagonist activity at the native Calcium-Sensing Receptor (CaSR) were not available in the reviewed literature.

In Vitro and In Vivo Studies

In Vitro Studies
  • Pulmonary Arterial Smooth Muscle Cells: In human pulmonary arterial smooth muscle cells, this compound has been shown to inhibit hypoxia-induced autophagy and the transition of these cells to a synthetic phenotype. This effect is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway.[1]

  • Oocyte Maturation: In porcine cumulus-oocyte complexes, this compound was found to decrease gonadotropin-induced oocyte maturation, an effect associated with reduced phosphorylation of MAPK (ERK).[6][7]

In Vivo Studies
  • Traumatic Brain Injury (TBI) in Rats: In a rat model of TBI, subcutaneous administration of this compound (1.5 mg/kg) significantly reduced brain edema and improved neurological function. The proposed mechanism involves the attenuation of neuronal apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bcl-2, downregulation of Bax, and decreased levels of caspase-3 and cytochrome c release.[8]

  • Radioligand Displacement in Rats: At a dose of 10 mg/kg, this compound was shown to displace the specifically bound mGluR1-selective antagonist, [³H]R214127, in the rat cerebellum, confirming its in vivo target engagement.[3]

Experimental Protocols

Western Blot Analysis of CaSR Signaling Pathway

This protocol is a general guideline based on methodologies reported in the literature for assessing the effects of this compound on CaSR and its downstream signaling proteins.

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., CaSR, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

In Vitro CaSR Functional Assay (Intracellular Calcium Mobilization)

This protocol outlines a general procedure for measuring the antagonist effect of this compound on CaSR-mediated intracellular calcium release.

  • Cell Culture:

    • Plate cells expressing the CaSR (e.g., HEK293-CaSR) in a 96-well black-walled, clear-bottom plate.

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES) for 1 hour at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add this compound at various concentrations and incubate for the desired time.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a CaSR agonist (e.g., CaCl₂) to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Calculate the change in fluorescence to determine the cellular response.

    • Plot the response against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathways

NPS2390_CaSR_Signaling cluster_membrane Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 PI3K PI3K CaSR->PI3K NPS2390 This compound NPS2390->CaSR Inhibition Calcium Extracellular Ca²⁺ Calcium->CaSR Activation PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition

Caption: this compound inhibits CaSR, blocking downstream signaling pathways.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of protein expression.

Conclusion

This compound is a versatile pharmacological agent with well-defined antagonist activity at the CaSR and group I mGluRs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating the roles of these receptors in health and disease. Further studies are warranted to fully elucidate the in vivo pharmacokinetic profile of this compound and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for NPS-2390 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR), in cell culture settings. The provided protocols are based on established research to guide the investigation of CaSR signaling and its role in various cellular processes.

Introduction

NPS-2390 is a potent and selective non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular functions.[1][2] It is a valuable tool for studying the physiological and pathological roles of CaSR in diverse cell types. In cell culture, NPS-2390 is utilized to investigate signaling pathways regulated by CaSR and its implications in processes such as cell proliferation, apoptosis, and phenotypic modulation.[3][4]

Mechanism of Action

The Calcium-Sensing Receptor (CaSR) is activated by extracellular calcium ions (Ca²⁺), leading to the activation of multiple intracellular signaling cascades. One of the key pathways involves G-protein activation and subsequent stimulation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC) and the MAPK cascade.[5][6]

NPS-2390 acts as an antagonist to this receptor, effectively blocking these downstream signaling events.[3] Research has shown that NPS-2390 can inhibit the PI3K/Akt/mTOR pathway, which is critical for regulating autophagy.[3][7] Furthermore, it has been observed to modulate the intrinsic apoptotic pathway by affecting the expression of Bcl-2 family proteins and caspase activity.[4]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory effect of NPS-2390.

NPS2390_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates PI3K PI3K CaSR->PI3K Activates Apoptosis Apoptosis Modulation CaSR->Apoptosis PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca2_int Intracellular Ca²⁺ Release ER->Ca2_int Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits NPS2390 NPS-2390 NPS2390->CaSR Inhibits

CaSR signaling and NPS-2390 inhibition.

Experimental Protocols

The following protocols are derived from studies on human pulmonary arterial smooth muscle cells (HPASMCs) and provide a framework for investigating the effects of NPS-2390.

Cell Culture and Treatment

1. Cell Culture:

  • Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) are cultured in SMCM complete medium.[3]

  • The complete medium consists of 89% DMEM, 10% fetal calf serum, and 1% growth factor.[3]

  • The medium is supplemented with 100 U/mL penicillin-streptomycin.[3]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3]

2. Hypoxia Induction (if applicable):

  • To induce hypoxic conditions, the cell culture medium is replaced with DMEM containing 1% fetal bovine serum for 12 hours for synchronization.[3]

  • Subsequently, the medium is changed back to SMCM, and the cells are placed in a hypoxic incubator with 1% O₂ concentration.[3]

3. NPS-2390 Treatment:

  • A stock solution of NPS-2390 should be prepared according to the manufacturer's instructions, typically in a solvent like DMSO.

  • HPASMCs are treated with a final concentration of 10 µM NPS-2390.[3]

  • The treatment duration is typically 24 hours under either normoxic or hypoxic conditions.[3]

Downstream Assays

1. Western Blot Analysis:

  • After treatment, cells are collected and lysed in protein lysate buffer on ice for 15 minutes.[3]

  • The cell lysate is centrifuged at 12,000 rpm for 15 minutes at 15°C.[3]

  • The supernatant containing the protein is collected, and the protein concentration is determined.[3]

  • 40 µg of protein per well is loaded onto an SDS-PAGE gel for electrophoresis.[3]

  • Proteins are then transferred to a membrane for immunoblotting with specific primary antibodies against proteins of interest (e.g., PCNA, Ki67, LC3-II/I, CaSR, phosphorylated and total PI3K, Akt, mTOR, Bcl-2, Bax, Caspase-3).[3][4]

2. Intracellular Calcium Measurement:

  • Cells are seeded in a laser confocal dish at a density of 2 x 10⁵/mL.[3]

  • After the desired treatment, cells are loaded with 10 µmol/L of Fluo-4 AM calcium ion fluorescent probe in the dark for 30 minutes.[3]

  • Cells are then washed twice with calcium-free PBS buffer.[3]

  • The intracellular calcium ion density is observed and measured using a laser confocal microscope.[3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of NPS-2390.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HPASMCs) start->cell_culture treatment Treatment with NPS-2390 (10 µM, 24h) +/- Hypoxia (1% O₂) cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction ca_imaging Intracellular Ca²⁺ Imaging treatment->ca_imaging western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis ca_imaging->data_analysis end End data_analysis->end

General experimental workflow.

Data Presentation

The following tables summarize the expected outcomes of NPS-2390 treatment on key cellular markers based on published findings.

Table 1: Effect of NPS-2390 on Protein Expression in HPASMCs under Hypoxia
Protein TargetExpected Change with NPS-2390Cellular ProcessReference
Proliferation Markers
PCNADecreaseCell Proliferation[3]
Ki67DecreaseCell Proliferation[3]
Phenotypic Markers
Osteopontin (Synthetic)DecreasePhenotypic Modulation[7]
SMA-ɑ (Contractile)IncreasePhenotypic Modulation[7]
Calponin (Contractile)IncreasePhenotypic Modulation[7]
Autophagy Markers
LC3-II/LC3-I RatioDecreaseAutophagy[3]
Signaling Pathway
p-PI3KDecreasePI3K/Akt/mTOR Pathway[3]
p-AktDecreasePI3K/Akt/mTOR Pathway[3]
p-mTORDecreasePI3K/Akt/mTOR Pathway[3]
CaSRDecreaseReceptor Expression[3]
Table 2: Effect of NPS-2390 on Apoptosis-Related Proteins
Protein TargetExpected Change with NPS-2390Cellular ProcessReference
Bcl-2 (Anti-apoptotic)IncreaseApoptosis[4]
Bax (Pro-apoptotic)DecreaseApoptosis[4]
Caspase-3DecreaseApoptosis[4]

Note: The quantitative data for these changes are typically determined by densitometry of Western blot bands and expressed as a fold change relative to a control group. Researchers should perform their own quantification and statistical analysis.

Conclusion

NPS-2390 is a critical pharmacological tool for elucidating the complex roles of the Calcium-Sensing Receptor in cellular physiology and pathology. The provided protocols and data summaries serve as a comprehensive guide for researchers initiating studies with this compound. Adherence to detailed experimental procedures and careful data analysis will ensure reproducible and meaningful results in the investigation of CaSR-mediated signaling pathways.

References

Application Notes and Protocols for the In Vivo Use of NPS 2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS 2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in calcium homeostasis and various cellular processes. As a "calcilytic" agent, this compound inhibits the CaSR, leading to downstream effects on signaling pathways and physiological responses. These application notes provide a comprehensive guide for the in vivo use of this compound, summarizing its mechanism of action, providing detailed experimental protocols, and presenting available quantitative data.

Mechanism of Action

This compound exerts its effects by non-competitively inhibiting the CaSR. This inhibition has been shown to modulate intracellular signaling cascades, primarily the PI3K/Akt/mTOR pathway . By blocking the CaSR, this compound can suppress the activation of this pathway, which is known to be involved in cell proliferation, survival, and autophagy.[1][2] Additionally, in the context of neuronal injury, this compound has been demonstrated to attenuate apoptosis through the intrinsic apoptotic pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[3][4]

A key pharmacodynamic effect of CaSR antagonists is the stimulation of parathyroid hormone (PTH) secretion.[5] This occurs because the CaSR in the parathyroid gland normally suppresses PTH release in response to elevated extracellular calcium. By blocking this receptor, calcilytics like this compound can induce a rapid and transient increase in plasma PTH levels.

Quantitative Data Summary

While comprehensive in vivo pharmacokinetic and dose-response data for this compound are limited in publicly available literature, existing studies provide valuable starting points for experimental design. The following tables summarize the available quantitative data for this compound and the related CaSR antagonist, NPS 2143, which can serve as a useful reference.

Table 1: In Vivo Efficacy of this compound

Animal ModelDisease/ConditionAdministration RouteDosageObserved EffectsReference
RatTraumatic Brain Injury (TBI)Subcutaneous (s.c.)1.5 mg/kg (administered at 30 and 120 min post-injury)Reduced brain edema, improved neurological function, decreased neuronal apoptosis.[3][4]

Table 2: In Vivo Data for the Related CaSR Antagonist NPS 2143

Animal ModelDisease/ConditionAdministration RouteDosageObserved EffectsReference
RatPulmonary HypertensionIntraperitoneal (i.p.)4.5 mg/kg/daySignificantly inhibited the increase in right ventricular systolic pressure.[6]
MousePulmonary HypertensionIntraperitoneal (i.p.)1 mg/kg/daySignificantly inhibited the increase in right ventricular systolic pressure.[6]
RatNormotensiveIntravenous (i.v.)1 mg/kgMarkedly increased mean arterial blood pressure.[7]
RatOsteopenic (Ovariectomized)Oral (p.o.)100 µmol/kg (daily)Caused a sustained increase in plasma PTH levels and increased bone turnover.[1]
MouseColitisOral gavage10 mg/kg (for 2 weeks)Used to study the role of CaSR in intestinal inflammation.[8]

Experimental Protocols

Formulation and Vehicle Selection
  • For Oral Administration: A common vehicle for oral gavage of CaSR antagonists is 20% cyclodextrin .[8]

  • For Injections (Subcutaneous or Intraperitoneal): NPS 2143 is soluble in DMSO (82 mg/mL) .[3] For injections, a stock solution in DMSO can be prepared and then further diluted with a suitable vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animal model (typically <5-10% of the total injection volume).

Protocol for Preparation of this compound for Subcutaneous Injection (Example):

  • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For a final dosing solution of 1.5 mg/kg in a 250g rat with an injection volume of 0.5 mL, the required concentration is 0.75 mg/mL.

  • To prepare 1 mL of the final dosing solution, mix 75 µL of the 10 mg/mL stock solution with 925 µL of sterile saline. This results in a final DMSO concentration of 7.5%.

  • Administer the freshly prepared solution to the animal.

In Vivo Administration Protocols

a) Subcutaneous (s.c.) Injection in Rodents

This method is suitable for sustained release and was used in the traumatic brain injury model with this compound.[3][4]

  • Materials:

    • Sterile syringes (1 mL) and needles (25-27G for mice, 23-25G for rats).[9][10]

    • Prepared this compound solution.

    • 70% ethanol for disinfection.

  • Procedure:

    • Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, gentle but firm handling is usually sufficient.[9]

    • Identify the injection site, typically the loose skin over the back between the shoulders.

    • Create a "tent" of skin by gently pinching the skin.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

    • Return the animal to its cage and monitor for any adverse reactions.[11]

b) Intraperitoneal (i.p.) Injection in Rodents

This route allows for rapid absorption.

  • Materials:

    • Sterile syringes (1 mL) and needles (25-27G).

    • Prepared this compound solution.

    • 70% ethanol.

  • Procedure:

    • Restrain the animal on its back with the head tilted slightly downwards.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to check for the presence of urine or intestinal contents.

    • If aspiration is clear, inject the solution.

    • Withdraw the needle and return the animal to its cage for monitoring.

c) Oral Gavage in Rodents

This is a common route for daily dosing.

  • Materials:

    • Flexible or rigid gavage needle appropriate for the size of the animal.

    • Syringe with the prepared this compound solution.

  • Procedure:

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • Moisten the tip of the gavage needle with sterile water or saline.

    • Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • If any resistance is met, withdraw and reposition. Do not force the needle.

    • Once the needle is in the correct position, administer the solution slowly.

    • Remove the needle gently and return the animal to its cage.

Mandatory Visualizations

Signaling Pathways

NPS2390_Signaling_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway NPS2390 This compound CaSR Calcium-Sensing Receptor (CaSR) NPS2390->CaSR Inhibits PI3K PI3K CaSR->PI3K Activates Bcl2 Bcl-2 CaSR->Bcl2 Inhibits Bax Bax CaSR->Bax Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis Formulation This compound Formulation (e.g., in 20% Cyclodextrin or DMSO/Saline) Administration Administer this compound (s.c., i.p., or p.o.) Formulation->Administration AnimalModel Select Animal Model (e.g., Rat, Mouse) AnimalModel->Administration Pharmaco Pharmacodynamic Analysis (e.g., Plasma PTH levels) Administration->Pharmaco Efficacy Efficacy Assessment (e.g., Behavioral tests, Histology) Administration->Efficacy Molecular Molecular Analysis (e.g., Western Blot for p-Akt, Caspase-3) Administration->Molecular

References

Application Notes and Protocols for NPS 2390 in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS 2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a critical role in calcium homeostasis and various cellular processes. Its ability to modulate CaSR activity makes it a valuable tool for investigating the physiological and pathological roles of this receptor in a variety of disease models. These application notes provide an overview of this compound and detailed protocols for its use in rodent studies, aiding researchers in designing and executing their experiments.

Mechanism of Action

This compound acts as a negative allosteric modulator of the CaSR. The CaSR is primarily coupled to Gq/11 and Gi/o proteins. Upon activation by extracellular calcium, the CaSR initiates a signaling cascade that includes the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The CaSR can also modulate the PI3K/Akt/mTOR and MAPK signaling pathways.[1][2] By antagonizing the CaSR, this compound inhibits these downstream signaling events, making it an effective tool to study the consequences of CaSR blockade.

Data Presentation

The following tables summarize the quantitative data from rodent studies utilizing this compound and a similar CaSR antagonist, NPS-2143.

Table 1: In Vivo Dosages and Effects of this compound in Rodent Models

Animal ModelCompoundDosageRoute of AdministrationFrequency/DurationKey FindingsReference
Rat (Traumatic Brain Injury)This compound1.5 mg/kgSubcutaneousTwo doses at 30 and 120 minutes post-injurySignificantly reduced brain edema and improved neurological function. Decreased caspase-3 levels and neuronal apoptosis.[3]

Table 2: In Vivo Dosages and Effects of a Structurally Similar CaSR Antagonist (NPS-2143)

Animal ModelCompoundDosageRoute of AdministrationFrequency/DurationKey FindingsReference
Mouse (Glioma Xenograft)NPS-214380 µM/kgIntraperitonealEvery 2 days for a total of 3 injectionsRemarkably suppressed the volume and weight of glioma tissues.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Traumatic Brain Injury

This protocol is based on a study investigating the neuroprotective effects of this compound.[3]

1. Animal Model:

  • Adult male Sprague-Dawley rats (body weight 250-300 g).

  • Induction of traumatic brain injury (TBI) via a controlled cortical impact model.

2. This compound Preparation and Administration:

  • Vehicle: The specific vehicle for this compound was not explicitly stated in the abstract. A common vehicle for subcutaneous injection of small molecules is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80. It is crucial to perform vehicle-controlled studies.

  • Dosage: 1.5 mg/kg body weight.

  • Route of Administration: Subcutaneous (SC) injection.

  • Dosing Schedule: Two separate injections administered at 30 minutes and 120 minutes following the induction of TBI.

3. Experimental Groups:

  • Sham group: Undergoes surgery without the cortical impact.

  • TBI + Vehicle group: Receives vehicle injections at the same time points as the treatment group.

  • TBI + this compound group: Receives 1.5 mg/kg this compound as described above.

4. Endpoint Analysis (at 24 hours post-TBI):

  • Neurological Function: Assessed using a neurological severity score.

  • Brain Edema: Measured by the wet-dry weight method.

  • Apoptosis Assessment:

    • TUNEL staining of brain tissue sections to identify apoptotic cells.

    • Western blot analysis of cortical tissue lysates for apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).

Protocol 2: General Protocol for Subcutaneous Administration of this compound in Rodents

This protocol provides a general guideline for the subcutaneous administration of this compound.

1. Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), with or without a solubilizing agent like DMSO or Tween 80 - vehicle composition should be optimized and tested for tolerability).

  • Sterile syringes and needles (e.g., 27-30 gauge).

  • Animal scale.

  • 70% ethanol for disinfection.

2. Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal amount of the chosen solubilizing agent (if necessary) before bringing it to the final volume with the sterile vehicle. Ensure the solution is clear and free of precipitates.

    • Prepare fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh the animal to determine the precise injection volume.

    • Gently restrain the animal. For rats, the scruff of the neck is a common injection site.

  • Injection:

    • Swab the injection site with 70% ethanol.

    • Lift a fold of skin and insert the needle at the base of the tented skin.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitoring:

    • Observe the animal for any adverse reactions following the injection.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound in a Rodent TBI Model Animal_Model TBI Rodent Model (e.g., Controlled Cortical Impact) Grouping Random Assignment to Groups (Sham, Vehicle, this compound) Animal_Model->Grouping Treatment This compound Administration (e.g., 1.5 mg/kg SC) Grouping->Treatment Endpoint_Analysis Endpoint Analysis (e.g., Neurological Scoring, Histology, Western Blot) Treatment->Endpoint_Analysis

Caption: Experimental workflow for a typical rodent study with this compound.

G cluster_pathway This compound Signaling Pathway NPS2390 This compound CaSR Calcium-Sensing Receptor (CaSR) NPS2390->CaSR Inhibits Gq11 Gq/11 CaSR->Gq11 Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway CaSR->PI3K_Akt_mTOR Modulates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Responses Modulation of Cellular Responses (e.g., Proliferation, Apoptosis) Ca_release->Cellular_Responses PI3K_Akt_mTOR->Cellular_Responses

Caption: Signaling pathway of the CaSR and the inhibitory action of this compound.

References

Application Notes and Protocols: NPS-2390 Solubility and Handling in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and protocols for the preparation and use of NPS-2390, a selective calcium-sensing receptor (CaSR) antagonist, with a focus on its solubility in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals.

Introduction

NPS-2390 is a potent and selective non-competitive antagonist of the calcium-sensing receptor (CaSR). It is also reported to act as a noncompetitive antagonist of metabotropic glutamate receptors mGluR1 and mGluR5.[1] Due to its inhibitory action on CaSR, NPS-2390 is a valuable tool for investigating the physiological and pathological roles of CaSR. Research indicates its involvement in regulating autophagy and attenuating neuronal apoptosis, making it relevant for studies in cancer, neurotrauma, and pulmonary hypertension.[2][3][4] Proper handling and solubilization are critical for accurate and reproducible experimental results.

Solubility of NPS-2390 in DMSO

The solubility of NPS-2390 in DMSO can vary between suppliers and batches. It is crucial to consult the batch-specific Certificate of Analysis (CoA). The data below represents publicly available information.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO15.62 mg/mL50.81 mMTo aid dissolution, warming the solution to 37°C and sonicating is recommended.[5]
DMSO6.25 mg/mL20.33 mMRequires sonication and warming to 60°C. It is noted that hygroscopic (water-absorbed) DMSO can significantly reduce solubility; using a fresh, unopened container of DMSO is advised.[1]

Molecular Weight of NPS-2390: 307.39 g/mol [5]

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of NPS-2390 in DMSO.

Materials:

  • NPS-2390 powder

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)[1]

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated precision balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Sonicator bath

Procedure:

  • Pre-warming: Before opening, allow the vial of NPS-2390 powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing: In a sterile vial, accurately weigh the desired amount of NPS-2390 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3074 mg of NPS-2390. For larger volumes, adjust accordingly (e.g., 3.074 mg for 10 mL).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the NPS-2390 powder. It is critical to use DMSO with low water content, as absorbed moisture can negatively impact solubility.[1]

  • Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes to create a suspension.

  • Assisted Dissolution (if necessary):

    • Warming: Gently warm the solution in a water bath or on a heat block set to 37°C.[5] For less soluble batches, warming up to 60°C may be required.[1]

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes to break up any remaining particulates.

    • Alternate between warming and sonicating until the solution is clear and all solid has dissolved.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1][5]

Protocol for Preparing Working Solutions

Procedure:

  • Thaw a single-use aliquot of the concentrated NPS-2390 stock solution at room temperature.

  • Vortex the thawed stock solution briefly to ensure homogeneity.

  • Serially dilute the stock solution with the appropriate cell culture medium or experimental buffer to achieve the final desired working concentration. For example, to prepare a 10 µM working solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution to the media.

  • Mix the working solution thoroughly before adding it to the experimental system.

Signaling Pathways and Workflows

NPS-2390 Signaling Pathway

NPS-2390 acts as an antagonist to the Calcium-Sensing Receptor (CaSR). By inhibiting CaSR, it has been shown to suppress the PI3K/Akt/mTOR signaling pathway. This inhibition leads to a decrease in autophagy and can influence cellular processes such as proliferation and apoptosis.[3][6]

NPS2390_Pathway NPS2390 NPS-2390 CaSR CaSR (Calcium-Sensing Receptor) NPS2390->CaSR Inhibition PI3K PI3K CaSR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Proliferation Cell Proliferation & Phenotypic Modulation Autophagy->Proliferation Promotion Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare NPS-2390 Stock Solution (DMSO) treatment Treat Cells with NPS-2390 (e.g., 10 µM for 24h) prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate Under Experimental Conditions treatment->incubation harvest Harvest Cells / Lysates incubation->harvest analysis Perform Downstream Analysis (e.g., Western Blot, Flow Cytometry) harvest->analysis

References

Application Notes and Protocols: NPS 2390 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS 2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[1] In the field of neuroscience, this compound has emerged as a valuable research tool for investigating the pathophysiological roles of CaSR in various neurological conditions. Its application has been particularly notable in studies related to traumatic brain injury (TBI) and glioma, where it has demonstrated significant neuroprotective and anti-tumor effects.[2] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications with supporting data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the Calcium-Sensing Receptor. CaSR activation, often triggered by elevated extracellular calcium levels following neuronal injury, can initiate deleterious signaling cascades. In neuroscience, this compound has been shown to modulate two critical pathways:

  • Inhibition of the Intrinsic Apoptotic Pathway: In the context of traumatic brain injury, this compound has been demonstrated to attenuate neuronal apoptosis. It achieves this by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax. This modulation of the Bcl-2/Bax ratio prevents the subsequent release of cytochrome c from the mitochondria into the cytosol, thereby inhibiting the activation of caspase-3, a key executioner of apoptosis.

  • Suppression of Autophagy via the PI3K/Akt/mTOR Pathway: In glioma research, this compound has been shown to inhibit tumor progression by suppressing autophagy.[2] It mediates this effect by modulating the PI3K/Akt/mTOR signaling pathway. By inhibiting CaSR, this compound leads to the activation of the Akt/mTOR pathway, which in turn suppresses the autophagic process that glioma cells can utilize for survival and proliferation.[2]

Key Applications and Quantitative Data

Neuroprotection in Traumatic Brain Injury (TBI)

This compound has shown significant promise as a neuroprotective agent in preclinical models of TBI. Administration of this compound after injury has been found to reduce brain edema, improve neurological function, and decrease the number of apoptotic neurons.[3]

Table 1: Effects of this compound on Apoptotic Markers in a Rat Model of TBI

ParameterControl (TBI)This compound (1.5 mg/kg)Fold Change / % ReductionReference
Bcl-2 Protein Expression DecreasedUpregulated-
Bax Protein Expression IncreasedDownregulated-
Bax:Bcl-2 Ratio Significantly IncreasedDecreased-[4][5]
Cytosolic Cytochrome c IncreasedReduced-
Caspase-3 Levels IncreasedDecreased-
Number of Apoptotic Neurons IncreasedSignificantly Reduced-

Note: Specific quantitative values for fold change and percentage reduction were not consistently available in the provided search results. The table reflects the qualitative changes reported.

Anti-Tumor Effects in Glioma

This compound has been investigated for its potential as an anti-glioma agent. Studies have shown that it can inhibit the proliferation of glioma cells, induce cell cycle arrest, and promote apoptosis by suppressing autophagy.[2]

Table 2: Effects of this compound on Glioma Cell Viability and Autophagy

ParameterControl (Glioma Cells)This compoundEffectReference
Cell Proliferation HighInhibited-[2]
Cell Cycle ProgressingG1 Phase Arrest-[2]
Apoptosis LowInduced-[2]
Autophagy ActiveSuppressed-[2]
p-Akt Levels LowIncreased-[2]
p-mTOR Levels LowIncreased-[2]

Signaling Pathway Diagrams

G cluster_0 This compound in Traumatic Brain Injury TBI Traumatic Brain Injury CaSR_activation CaSR Activation TBI->CaSR_activation Bax Bax Expression ↑ CaSR_activation->Bax Bcl2 Bcl-2 Expression ↓ CaSR_activation->Bcl2 NPS2390 This compound NPS2390->CaSR_activation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis G cluster_1 This compound in Glioma CaSR Calcium-Sensing Receptor (CaSR) PI3K PI3K CaSR->PI3K Inhibition NPS2390 This compound NPS2390->CaSR Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Autophagy Autophagy mTOR->Autophagy Inhibition Proliferation Glioma Cell Proliferation & Survival Autophagy->Proliferation G start Start tbi_model Induce TBI (CCI Model) start->tbi_model drug_admin Administer this compound (1.5 mg/kg, s.c.) at 30 and 120 min post-TBI tbi_model->drug_admin monitoring Monitor Neurological Function drug_admin->monitoring sacrifice Sacrifice Rats at 24h Post-TBI monitoring->sacrifice tissue_collection Collect Brain Tissue sacrifice->tissue_collection analysis Histological and Biochemical Analysis (TUNEL, Western Blot) tissue_collection->analysis end End analysis->end G start Start cell_culture Culture Glioma Cells start->cell_culture treatment Treat Cells with this compound (Various Concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot for Autophagy and Apoptosis Markers treatment->western_blot end End viability_assay->end cell_cycle_analysis->end western_blot->end

References

Application Notes and Protocols for Studying Autophagy with NPS-2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR), as a tool to study the process of autophagy. The provided protocols and data will enable researchers to investigate the role of CaSR in autophagy and to modulate autophagic pathways for experimental purposes.

Introduction

NPS-2390 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in sensing extracellular calcium levels.[1] Recent studies have revealed a novel function for CaSR in the regulation of autophagy. Specifically, the use of NPS-2390 has demonstrated that inhibition of CaSR can modulate autophagic activity, making it a valuable pharmacological tool for researchers in various fields, including cancer biology, neurodegenerative diseases, and metabolic disorders.

In certain cellular contexts, such as hypoxia-induced conditions in human pulmonary arterial smooth muscle cells (PASMCs), NPS-2390 has been shown to inhibit autophagy.[2][3] This effect is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway, a central regulatory axis for autophagy.[2] By blocking CaSR, NPS-2390 prevents the activation of this pathway, leading to a downstream reduction in the formation of autophagosomes.

These notes will detail the mechanism of action, provide quantitative data from published studies, and offer detailed protocols for key experiments to measure the effects of NPS-2390 on autophagy.

Mechanism of Action: NPS-2390 and Autophagy Regulation

NPS-2390 exerts its effect on autophagy by antagonizing the Calcium-Sensing Receptor. The canonical pathway identified involves the PI3K/Akt/mTOR signaling cascade. Under specific stimuli like hypoxia, CaSR activation can promote the PI3K/Akt/mTOR pathway, which is a potent inhibitor of autophagy initiation. By blocking CaSR, NPS-2390 leads to the downregulation of this pathway, which would typically be expected to induce autophagy. However, in the context of hypoxia-induced autophagy, NPS-2390 has been observed to inhibit the process, suggesting a complex, context-dependent regulatory role of CaSR.[2] The prevailing model suggests that NPS-2390's inhibition of CaSR leads to decreased phosphorylation of PI3K, Akt, and mTOR, thereby suppressing the autophagic response.[2]

NPS2390_Autophagy_Pathway cluster_cell Cell Membrane CaSR CaSR PI3K PI3K CaSR->PI3K Activates NPS2390 NPS-2390 NPS2390->CaSR Antagonizes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits WB_Workflow A 1. Cell Culture & Treatment (e.g., with 10 µM NPS-2390) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-LC3B, anti-p62) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry of LC3-II/LC3-I) I->J mCherry_EGFP_LC3_Workflow A 1. Transfect/Transduce Cells with mCherry-EGFP-LC3 vector B 2. Seed Cells on Coverslips and allow adherence A->B C 3. Treat with NPS-2390 (and/or controls) B->C D 4. Fix Cells (e.g., 4% Paraformaldehyde) C->D E 5. Mount Coverslips on slides with mounting medium (DAPI) D->E F 6. Image Acquisition (Confocal Microscope) E->F G 7. Image Analysis - Count yellow puncta (autophagosomes) - Count red-only puncta (autolysosomes) F->G

References

Application Notes and Protocols for Measuring Intracellular Calcium with NPS-2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR), for the measurement and analysis of intracellular calcium ([Ca²⁺]i) dynamics. This document includes detailed protocols, data presentation guidelines, and visualizations to facilitate the study of CaSR signaling and the effects of its modulation.

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis by detecting extracellular calcium levels.[1][2] NPS-2390 is a potent and selective antagonist of the CaSR, making it a valuable tool for investigating the physiological and pathological roles of this receptor.[3][4] By inhibiting CaSR activation, NPS-2390 allows for the precise study of downstream signaling pathways and their impact on intracellular calcium mobilization. This document outlines the principles and procedures for using NPS-2390 to modulate and measure [Ca²⁺]i.

Mechanism of Action

NPS-2390 acts as a negative allosteric modulator of the CaSR. The CaSR, upon activation by extracellular calcium or other agonists, primarily signals through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing [Ca²⁺]i.[1] NPS-2390 binds to an allosteric site on the CaSR, preventing this conformational change and subsequent signaling cascade, thus inhibiting the rise in intracellular calcium.

A study on human pulmonary arterial smooth muscle cells (HPASMCs) demonstrated that NPS-2390 can downregulate the increase in [Ca²⁺]i induced by hypoxic conditions.[3] Furthermore, NPS-2390 has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is downstream of CaSR activation in some cell types.[3][5]

Quantitative Data Summary

The following table summarizes quantitative data from a study investigating the effect of NPS-2390 on intracellular calcium and associated signaling pathways in hypoxic human pulmonary arterial smooth muscle cells (HPASMCs).

ParameterCell TypeConditionConcentration of NPS-2390EffectReference
Intracellular Ca²⁺ ([Ca²⁺]i)HPASMCsHypoxia10 µMAttenuated the hypoxia-induced increase in [Ca²⁺]i[3]
ProliferationHPASMCsHypoxia10 µMReduced proliferation[3]
Phenotypic ModulationHPASMCsHypoxia10 µMReversed phenotypic modulation from synthetic to contractile[3]
AutophagyHPASMCsHypoxia10 µMDecreased the expression of autophagy proteins[3][5]
PI3K/Akt/mTOR PathwayHPASMCsHypoxia10 µMDecreased the phosphorylation of PI3K, Akt, and mTOR[3]

Experimental Protocols

This section provides a detailed protocol for measuring changes in intracellular calcium concentration in response to CaSR modulation by NPS-2390 using a fluorescent calcium indicator such as Fura-2 AM. This method is adaptable for various adherent cell types expressing the CaSR and can be performed using a fluorescence plate reader or a fluorescence microscope.

Materials and Reagents
  • Cells expressing the Calcium-Sensing Receptor (e.g., HPASMCs, HEK293 cells transfected with CaSR)

  • NPS-2390 (selective CaSR antagonist)

  • CaSR agonist (e.g., R568, a calcimimetic)

  • Fura-2 AM (or other suitable calcium indicator dye like Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Cell culture medium (phenol red-free for fluorescence measurements)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader or microscope with appropriate filters for the chosen dye

Protocol for Measuring [Ca²⁺]i using a Fluorescence Plate Reader
  • Cell Seeding:

    • Seed cells into a 96-well clear-bottom black plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with 200 µL of HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Aspirate the loading solution.

    • Wash the cells twice with 200 µL of HBS to remove extracellular dye.

    • Add 100 µL of HBS to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Compound Preparation and Addition:

    • Prepare stock solutions of NPS-2390 and the CaSR agonist (e.g., R568) in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in HBS. Ensure the final solvent concentration is low (<0.1%) to avoid off-target effects.

    • For antagonist experiments, pre-incubate the cells with NPS-2390 for a defined period (e.g., 15-30 minutes) before adding the agonist.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure the emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm for Fura-2.[6]

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add the CaSR agonist to the appropriate wells and continue recording the fluorescence for several minutes to capture the calcium response. For wells pre-treated with NPS-2390, the agonist-induced response is expected to be attenuated.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to determine the maximum fluorescence signal, followed by a chelating agent like EGTA to determine the minimum signal.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 for Fura-2).[6]

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence to compare responses across different conditions.

Visualizations

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

CaSR_Signaling_Pathway Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates NPS2390 NPS-2390 NPS2390->CaSR Inhibits Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca2_int Intracellular Ca²⁺ Release ER->Ca2_int Releases Ca²⁺ Downstream Downstream Cellular Responses Ca2_int->Downstream

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory action of NPS-2390.

Experimental Workflow for Measuring [Ca²⁺]i with NPS-2390

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 16-24h seed_cells->incubate1 load_dye Load with Fura-2 AM incubate1->load_dye incubate2 Incubate 30-60 min load_dye->incubate2 wash_cells Wash Cells incubate2->wash_cells pre_incubate Pre-incubate with NPS-2390 or Vehicle wash_cells->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Add CaSR Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze_data Data Analysis (340/380 Ratio) measure_response->analyze_data end End analyze_data->end

Caption: Workflow for measuring intracellular calcium changes in response to CaSR modulation by NPS-2390.

References

Application Notes and Protocols: NPS-2390 in Hypoxic Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-2390 is a selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a crucial role in extracellular calcium homeostasis.[1][2][3] Emerging research has highlighted the involvement of CaSR in various pathological conditions, including cancer and hypoxia-induced disorders.[1][4][5] In hypoxic environments, such as those found in solid tumors and pulmonary hypertension, cellular responses are critical for survival and proliferation. NPS-2390 serves as a valuable tool to investigate the role of CaSR in these hypoxic responses.

These application notes provide a detailed overview and experimental protocols for utilizing NPS-2390 in hypoxic cell models, specifically focusing on Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs) as a primary example. The provided methodologies can be adapted for other relevant cell types.

Mechanism of Action in Hypoxia

Under hypoxic conditions, the expression of CaSR is often upregulated.[6] The activation of CaSR can trigger downstream signaling pathways that contribute to cell proliferation and phenotypic changes.[6] NPS-2390 acts by selectively inhibiting the CaSR, thereby modulating these downstream effects.[2][6]

In hypoxic HPASMCs, NPS-2390 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[6] This inhibition leads to a reduction in autophagy, a process that is often induced by hypoxia.[6] By regulating autophagy, NPS-2390 can suppress the proliferation and reverse the phenotypic modulation of these cells, highlighting a novel therapeutic potential for conditions like hypoxic pulmonary hypertension.[6][7]

Signaling Pathway of NPS-2390 in Hypoxic HPASMCs

NPS2390_Pathway cluster_0 Hypoxic Condition cluster_1 Cellular Response cluster_2 Pharmacological Intervention Hypoxia Hypoxia CaSR CaSR (Upregulated) Hypoxia->CaSR Induces PI3K PI3K CaSR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy (Increased) mTOR->Autophagy Promotes Proliferation Cell Proliferation & Phenotypic Modulation Autophagy->Proliferation Leads to NPS2390 NPS-2390 NPS2390->CaSR Inhibits

Caption: Signaling pathway of NPS-2390 in hypoxic cells.

Experimental Protocols

The following protocols are based on methodologies reported for studying NPS-2390 in hypoxic HPASMCs.[6]

Hypoxic Cell Culture of HPASMCs

Objective: To induce a hypoxic environment for cell culture.

Materials:

  • Human Pulmonary Arterial Smooth Muscle Cells (HPASMCs)

  • Smooth Muscle Cell Growth Medium (SMCM)

  • DMEM with 1% Fetal Bovine Serum (FBS)

  • Hypoxic incubator (1% O₂, 5% CO₂, 94% N₂)

  • Standard cell culture incubator (21% O₂, 5% CO₂)

  • Cell culture flasks/plates

Protocol:

  • Culture HPASMCs in SMCM in a standard cell culture incubator.

  • For hypoxic treatment, replace the medium with DMEM containing 1% FBS and incubate for 12 hours for cell synchronization.

  • After synchronization, replace the medium with fresh SMCM.

  • Place the cells in a hypoxic incubator set to 1% O₂ for the desired experimental duration (e.g., 24 hours).

  • A parallel set of cells should be maintained in a normoxic (21% O₂) incubator as a control.

NPS-2390 Treatment of Hypoxic Cells

Objective: To treat hypoxic cells with NPS-2390 to assess its effects.

Materials:

  • NPS-2390 (stock solution, e.g., in DMSO)

  • Hypoxia-cultured HPASMCs

  • Vehicle control (e.g., DMSO)

Protocol:

  • Prepare a working solution of NPS-2390 in cell culture medium at the desired final concentration (e.g., 10 µM).[6]

  • Add the NPS-2390 solution to the cells under hypoxic conditions.

  • For the vehicle control group, add an equivalent volume of the vehicle (e.g., DMSO) to a separate set of hypoxic cells.

  • Incubate the cells for the specified duration (e.g., 24 hours) under hypoxic conditions.[6]

Western Blot Analysis

Objective: To determine the protein expression levels of key markers.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against CaSR, PCNA, Ki67, SMA-α, calponin, osteopontin, LC3B, p-PI3K, p-Akt, p-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Collect cell pellets and lyse them in protein lysis buffer on ice for 15 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 40 µg) per well onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities using densitometry software.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To measure changes in intracellular calcium concentration.

Materials:

  • Fluo-4 AM calcium ion fluorescent probe

  • Calcium-free PBS

  • Laser confocal microscope

Protocol:

  • Seed cells at a density of 2 x 10⁵/mL in a laser confocal dish.

  • Treat the cells as per the experimental design (e.g., normoxia, hypoxia, NPS-2390 treatment).

  • Add Fluo-4 AM to a final concentration of 10 µmol/L.

  • Incubate the cells in the dark for 30 minutes.

  • Wash the cells twice with calcium-free PBS.

  • Observe and capture fluorescence images using a laser confocal microscope to assess intracellular calcium levels.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis Culture Culture HPASMCs Synchronize Synchronize Cells (12h, 1% FBS) Culture->Synchronize Hypoxia_Treat Hypoxia (1% O2) +/- NPS-2390 (10µM) for 24h Synchronize->Hypoxia_Treat Harvest Harvest Cells Hypoxia_Treat->Harvest WB Western Blot Harvest->WB Calcium Intracellular Calcium Measurement Harvest->Calcium

Caption: General experimental workflow for studying NPS-2390.

Data Presentation

The following tables summarize the expected outcomes based on published data.[6] The values represent relative protein expression changes as determined by densitometry from Western blots.

Table 1: Effect of NPS-2390 on Proliferation and Phenotypic Markers in Hypoxic HPASMCs

ProteinNormoxiaHypoxiaHypoxia + NPS-2390 (10 µM)
Proliferation Markers
PCNABaselineIncreasedDecreased
Ki67BaselineIncreasedDecreased
Phenotypic Markers
SMA-α (Contractile)BaselineDecreasedIncreased
Calponin (Contractile)BaselineDecreasedIncreased
Osteopontin (Synthetic)BaselineIncreasedDecreased

Table 2: Effect of NPS-2390 on Autophagy and CaSR Expression in Hypoxic HPASMCs

ProteinNormoxiaHypoxiaHypoxia + NPS-2390 (10 µM)
LC3-II/LC3-I RatioBaselineIncreasedDecreased
CaSRBaselineIncreasedDecreased

Table 3: Effect of NPS-2390 on PI3K/Akt/mTOR Pathway in Hypoxic HPASMCs

ProteinNormoxiaHypoxiaHypoxia + NPS-2390 (10 µM)
p-PI3KBaselineDecreasedIncreased
p-AktBaselineDecreasedIncreased
p-mTORBaselineDecreasedIncreased

Note: The terms "Increased" and "Decreased" are relative to the respective control groups as observed in the source literature.[6]

Conclusion

NPS-2390 is a powerful pharmacological tool for elucidating the role of the Calcium-Sensing Receptor in cellular responses to hypoxia. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding CaSR-mediated signaling in various hypoxic cell models. These studies can contribute to the development of novel therapeutic strategies for hypoxia-related diseases.

References

Troubleshooting & Optimization

Nps 2390 not showing expected effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPS 2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to inhibit the CaSR, thereby blocking downstream signaling pathways that are typically activated by extracellular calcium.

Q2: What are the expected cellular effects of this compound treatment?

A2: Based on published studies, the expected effects of this compound include:

  • Inhibition of hypoxia-induced proliferation and phenotypic modulation of human pulmonary arterial smooth muscle cells (HPASMCs).[2][3]

  • Regulation of autophagy through the PI3K/Akt/mTOR signaling pathway.[2][4]

  • Downregulation of intracellular calcium concentration ([Ca2+]i) that has been elevated by CaSR agonists.[2]

  • Attenuation of neuronal apoptosis.[5]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: A concentration of 10 μM has been effectively used in studies with human pulmonary arterial smooth muscle cells to observe significant inhibition of CaSR-mediated effects.[2] However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.

Q4: How should this compound be stored?

A4: For long-term storage, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Not Showing Expected Effect

If you are not observing the expected effects of this compound in your experiments, consider the following troubleshooting steps, categorized by the potential source of the issue.

Category 1: Compound-Related Issues
Potential Problem Possible Cause Recommended Solution
No or weak antagonist activity Incorrect concentration: The concentration of this compound may be too low for your specific cell type or experimental setup.Perform a dose-response curve to determine the optimal inhibitory concentration (e.g., from 1 nM to 100 µM).
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure the compound has been stored correctly at -20°C or -80°C.[1] Prepare fresh stock solutions and aliquot for single use.
Solubility issues: this compound may not be fully dissolved in your experimental buffer or media, leading to a lower effective concentration.Prepare stock solutions in an appropriate solvent like DMSO. For working solutions, ensure proper mixing and consider the final solvent concentration to avoid precipitation and cellular toxicity.
Category 2: Cell-Related Issues
Potential Problem Possible Cause Recommended Solution
Lack of cellular response Low or no CaSR expression: The cell line you are using may not express the Calcium-Sensing Receptor at a sufficient level.Validate CaSR expression: Confirm the presence of CaSR protein via Western blot or immunofluorescence. Use a positive control cell line known to express CaSR.
Cell health and viability: Poor cell health can lead to unreliable and inconsistent results.Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy before and after the experiment. Maintain optimal cell culture conditions.
Receptor desensitization or internalization: Prolonged exposure to agonists prior to this compound treatment could lead to receptor desensitization.Minimize pre-exposure to high levels of extracellular calcium or other CaSR agonists. Ensure appropriate washing steps before adding this compound.
Category 3: Assay-Specific Issues
Potential Problem Possible Cause Recommended Solution
Inconsistent results in calcium mobilization assays Dye loading issues: Inconsistent loading of calcium-sensitive dyes (e.g., Fluo-4 AM) can lead to variable fluorescence signals.Optimize dye loading concentration and incubation time. Ensure a consistent cell density in each well.
Signal-to-background noise: A low signal-to-background ratio can mask the inhibitory effect of this compound.Optimize the concentration of the CaSR agonist used to stimulate the calcium flux. Ensure the plate reader settings (e.g., excitation/emission wavelengths, gain) are optimal for the dye being used.
No change in downstream signaling (e.g., p-Akt) Timing of analysis: The phosphorylation of downstream targets like Akt can be transient.Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after treatment.
Antibody quality in Western blotting: The primary or secondary antibodies used may not be specific or sensitive enough.Validate antibodies using positive and negative controls. Ensure proper antibody dilution and incubation conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound and its target.

Table 1: Potency of CaSR Antagonists

CompoundTargetAssay TypeCell LineIC₅₀Reference
This compound CaSRFunctional AssaysVariousPotent inhibitor (specific IC₅₀ not consistently reported)[1]
NPS 2143 CaSRCalcium MobilizationHEK29343 nMN/A

Note: A specific IC₅₀ for this compound is not consistently available in the reviewed literature. NPS 2143 is another well-characterized CaSR antagonist included for potency comparison.

Table 2: Reported In Vitro Experimental Conditions for this compound

ParameterValueCell TypeExperimentReference
Working Concentration 10 µMHuman Pulmonary Arterial Smooth Muscle Cells (HPASMCs)Inhibition of proliferation and autophagy[2]
Incubation Time 24 hoursHPASMCsWestern blot for proliferation markers and autophagy proteins[2]

Experimental Protocols

Protocol 1: Assessment of this compound Effect on Intracellular Calcium Mobilization

This protocol is a general guideline for measuring the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization using a fluorescent plate reader.

Materials:

  • Cells expressing CaSR

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • CaSR agonist (e.g., CaCl₂, R568)

  • Fluorescent plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 2X working solution of this compound in HBSS. It is recommended to test a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare a 5X working solution of the CaSR agonist in HBSS.

  • Assay:

    • Wash the cells twice with 100 µL of HBSS.

    • Add 100 µL of the 2X this compound working solution to the appropriate wells and incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescent plate reader and set the instrument to record fluorescence (e.g., Ex/Em = 490/525 nm) over time.

    • Establish a baseline reading for 15-20 seconds.

    • Inject 50 µL of the 5X CaSR agonist solution and continue recording the fluorescence for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (positive control).

    • Plot the normalized response against the log of the this compound concentration to determine the IC₅₀.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cells expressing CaSR

  • 6-well plates

  • This compound

  • CaSR agonist (optional, to stimulate the pathway)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 24 hours). Include appropriate vehicle and positive/negative controls. If investigating inhibition of an agonist-induced effect, pre-treat with this compound before adding the agonist.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Extracellular Ca2+->CaSR Activates Gq11 Gq/11 CaSR->Gq11 PI3K PI3K CaSR->PI3K Activates NPS_2390 This compound NPS_2390->CaSR Inhibits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Ca_release Ca2+ Release ER->Ca_release Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation/ Phenotypic Modulation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: CaSR Signaling Pathway and Point of this compound Inhibition.

Caption: Logical workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: Optimizing NPS-2390 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPS-2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the use of NPS-2390 in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with NPS-2390.

Problem Potential Cause Suggested Solution
No observable effect of NPS-2390 Suboptimal Concentration: The concentration of NPS-2390 may be too low for your specific cell type or experimental conditions.Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration. A common starting point for in vitro studies is 10 μM, but the effective concentration can vary.[1] Positive Control: Ensure your experimental system is responsive to CaSR modulation. Use a known CaSR agonist (e.g., R568) to confirm receptor activity before testing the antagonist. Cell Line Variability: Different cell lines express varying levels of CaSR. Confirm CaSR expression in your cell line via Western blot or qPCR.
High background or off-target effects Concentration Too High: Excessive concentrations of NPS-2390 may lead to non-specific binding and off-target effects.Reduce Concentration: Lower the concentration of NPS-2390 used in your experiments. Solubility Issues: Poor solubility can lead to compound precipitation and non-specific effects. Ensure NPS-2390 is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your culture medium.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes.Standardize Protocols: Maintain consistent cell culture conditions, including passage number, seeding density, and serum concentration in your media. Reagent Quality: Ensure the quality and stability of your NPS-2390 stock solution. Prepare fresh dilutions for each experiment.
Unexpected changes in cell viability Cytotoxicity: At high concentrations, NPS-2390 may exhibit cytotoxic effects.Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of NPS-2390 in your cell line.[2]

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for NPS-2390 in in-vitro experiments?

A commonly cited starting concentration for in-vitro experiments is 10 μM.[1] However, the optimal concentration is cell-type and context-dependent. We strongly recommend performing a dose-response curve to determine the most effective concentration for your specific experimental setup.

2. How should I prepare my NPS-2390 stock solution?

NPS-2390 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock can be prepared and stored at -20°C. When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).

3. What are the known signaling pathways affected by NPS-2390?

NPS-2390, as a CaSR antagonist, primarily inhibits signaling pathways downstream of CaSR activation. The most well-documented pathway is the PI3K/Akt/mTOR pathway .[1][3] By inhibiting CaSR, NPS-2390 can lead to a decrease in the phosphorylation of PI3K, Akt, and mTOR.[1] The CaSR can also modulate the MAPK/ERK pathway , and therefore NPS-2390 may have inhibitory effects on this pathway as well.

4. How can I confirm that NPS-2390 is effectively inhibiting CaSR in my cells?

A functional assay to confirm CaSR inhibition is to measure changes in intracellular calcium concentration ([Ca²⁺]i). Pre-treatment with NPS-2390 should blunt the increase in [Ca²⁺]i induced by a CaSR agonist. Additionally, you can assess the phosphorylation status of downstream signaling proteins like Akt and ERK via Western blotting. A decrease in the phosphorylated forms of these proteins upon NPS-2390 treatment would indicate effective target engagement.

Signaling Pathways and Experimental Workflows

NPS-2390 Mechanism of Action

NPS2390_Mechanism cluster_downstream Downstream Signaling NPS2390 NPS-2390 CaSR Calcium-Sensing Receptor (CaSR) NPS2390->CaSR Inhibits PI3K PI3K CaSR->PI3K MAPK_ERK MAPK/ERK Pathway CaSR->MAPK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy MAPK_ERK->Proliferation

Caption: NPS-2390 inhibits the CaSR, leading to the suppression of downstream signaling pathways like PI3K/Akt/mTOR and potentially MAPK/ERK, thereby affecting cellular processes such as proliferation and autophagy.

Experimental Workflow: Optimizing NPS-2390 Concentration

Optimization_Workflow start Start: Prepare NPS-2390 Stock Solution dose_response Perform Dose-Response (e.g., 0.1, 1, 10, 50, 100 µM) start->dose_response viability_assay Cell Viability Assay (MTT, CCK-8) dose_response->viability_assay functional_assay Functional Assay (e.g., Intracellular Calcium) dose_response->functional_assay analyze Analyze Data & Determine IC50/EC50 viability_assay->analyze functional_assay->analyze optimal_conc Select Optimal Non-Toxic Concentration for Further Experiments analyze->optimal_conc end End optimal_conc->end

Caption: A logical workflow for determining the optimal experimental concentration of NPS-2390.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of NPS-2390 on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well plates

  • NPS-2390

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of NPS-2390 in cell culture medium.

  • Remove the overnight medium and add 100 µL of the NPS-2390 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PI3K/Akt/mTOR Pathway

This protocol is to assess the effect of NPS-2390 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[4]

Materials:

  • Cells of interest

  • 6-well plates

  • NPS-2390

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of NPS-2390 for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

References

Potential off-target effects of Nps 2390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NPS-2390. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing modulation of the PI3K/Akt/mTOR pathway in our experiments with NPS-2390. Is this a known off-target effect?

A1: The modulation of the PI3K/Akt/mTOR pathway is a known downstream consequence of Calcium-Sensing Receptor (CaSR) antagonism by NPS-2390 in certain cell types, such as human pulmonary arterial smooth muscle cells (HPASMCs).[1][2] It is not typically classified as a direct off-target effect but rather a result of the on-target inhibition of CaSR signaling.[1] In HPASMCs under hypoxic conditions, NPS-2390 has been shown to inhibit this pathway, leading to a reduction in autophagy.[1][2]

Q2: Our research involves neuronal cells, and we have noted changes in apoptosis markers after NPS-2390 treatment. Is this related to an off-target activity?

A2: Changes in apoptosis markers in neuronal cells are a documented downstream effect of NPS-2390's primary activity as a CaSR antagonist. In a rat model of traumatic brain injury, NPS-2390 attenuated neuronal apoptosis. This was observed through the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, which in turn reduced the release of cytochrome c into the cytosol.[3] These effects are considered to be mediated by the inhibition of the intrinsic apoptotic pathway as a consequence of CaSR antagonism.[3]

Q3: Can NPS-2390 directly inhibit kinases in the PI3K/Akt/mTOR pathway?

A3: Current literature suggests that the effect of NPS-2390 on the PI3K/Akt/mTOR pathway is indirect and mediated through its antagonism of the CaSR.[1] Studies have shown that by inhibiting CaSR, NPS-2390 leads to decreased phosphorylation of Akt and mTOR.[1] There is no direct evidence to suggest that NPS-2390 acts as a direct kinase inhibitor for components of this pathway.

Q4: Are there any known effects of NPS-2390 on cellular processes other than calcium homeostasis?

A4: Yes, through its role as a CaSR antagonist, NPS-2390 has been shown to influence several other cellular processes. Notably, it can inhibit autophagy and regulate the phenotypic modulation of certain cells.[1][2] For instance, it has been demonstrated to inhibit the proliferation of human pulmonary arterial smooth muscle cells under hypoxic conditions by suppressing autophagy.[1][2]

Troubleshooting Guides

Issue 1: Unexpected changes in cell proliferation and viability.

  • Possible Cause: The observed effects may be a downstream consequence of CaSR inhibition rather than a non-specific cytotoxic or off-target effect. NPS-2390 has been shown to decrease the proliferation of certain cell types, such as hypoxic human pulmonary arterial smooth muscle cells.[1]

  • Troubleshooting Steps:

    • Confirm CaSR Expression: Verify the expression of CaSR in your experimental cell line at the mRNA and protein level.

    • Use a Positive Control: Employ a known CaSR agonist (e.g., NPS R-568) to observe the opposing effect and confirm the involvement of the CaSR pathway.[1][4]

    • Assess Downstream Markers: Analyze key downstream signaling molecules, such as phosphorylated Akt and mTOR, to confirm that the observed effects on proliferation are consistent with the known signaling cascade of CaSR inhibition.[1]

Issue 2: Alterations in apoptotic pathways.

  • Possible Cause: NPS-2390 can modulate the intrinsic apoptotic pathway as a result of its on-target CaSR antagonism.[3]

  • Troubleshooting Steps:

    • Measure Apoptosis Markers: Quantify the expression levels of key proteins in the intrinsic apoptotic pathway, including Bcl-2, Bax, and cleaved caspase-3, and measure the cytosolic cytochrome c levels.[3]

    • Control for CaSR Involvement: Use siRNA to knock down CaSR expression in your cells. If the effect of NPS-2390 on apoptosis is diminished, it confirms the effect is CaSR-dependent.

    • Dose-Response Curve: Perform a dose-response experiment with NPS-2390 to establish a clear relationship between the concentration of the compound and the observed apoptotic changes.

Data Summary

Table 1: Summary of Cellular Effects of NPS-2390

Cellular ProcessObserved Effect of NPS-2390Key Downstream MediatorsCell TypeReference
Autophagy InhibitionDecreased LC3-II/LC3-I ratio, Inhibition of PI3K/Akt/mTOR pathwayHuman Pulmonary Arterial Smooth Muscle Cells[1]
Apoptosis AttenuationUpregulation of Bcl-2, Downregulation of Bax, Decreased cytosolic Cytochrome c, Decreased Caspase-3Rat Neuronal Cells (in vivo)[3]
Cell Proliferation InhibitionDecreased PCNA and Ki67Human Pulmonary Arterial Smooth Muscle Cells[1]
Phenotypic Modulation Reversal from synthetic to contractile phenotypeIncreased SMA-α and Calponin, Decreased OsteopontinHuman Pulmonary Arterial Smooth Muscle Cells[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

  • Cell Treatment: Plate cells and treat with NPS-2390 at the desired concentration and time course. Include a vehicle control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the phosphorylated protein levels and normalize to the total protein levels.

Protocol 2: Analysis of Apoptosis by Western Blot

  • Cell Culture and Treatment: Culture neuronal cells and treat with NPS-2390 or vehicle control for the specified duration.

  • Subcellular Fractionation (for Cytochrome c):

    • Harvest cells and use a subcellular fractionation kit to separate the cytosolic and mitochondrial fractions.

  • Protein Extraction: Lyse the whole cells (for Bcl-2, Bax, Caspase-3) and the subcellular fractions according to standard protocols.

  • Western Blotting:

    • Perform SDS-PAGE and transfer as described in Protocol 1.

    • Probe membranes with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cytochrome c, and appropriate loading controls for whole-cell and cytosolic fractions (e.g., GAPDH for cytosol, COX IV for mitochondria).

  • Detection and Analysis: Proceed with detection and quantification as outlined in Protocol 1.

Visualizations

NPS2390_Signaling_Pathway CaSR CaSR PI3K PI3K CaSR->PI3K NPS2390 NPS-2390 NPS2390->CaSR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: NPS-2390 inhibits CaSR, leading to downstream inhibition of the PI3K/Akt/mTOR pathway and autophagy.

Apoptosis_Pathway_Modulation cluster_mito Mitochondrial Events NPS2390 NPS-2390 CaSR CaSR NPS2390->CaSR Bcl2 Bcl-2 CaSR->Bcl2 Bax Bax CaSR->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion release CytochromeC Cytochrome c Caspase3 Caspase-3 CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NPS-2390 inhibits CaSR, modulating the intrinsic apoptosis pathway.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with NPS-2390 CheckCaSR Is CaSR expressed in the cell model? Start->CheckCaSR UseControls Use CaSR agonist/antagonist controls and/or CaSR siRNA CheckCaSR->UseControls Yes OffTarget Potential for a true off-target effect exists. Consider further investigation. CheckCaSR->OffTarget No EffectAbrogated Is the effect abrogated/reversed? UseControls->EffectAbrogated OnTarget Effect is likely a downstream consequence of CaSR inhibition EffectAbrogated->OnTarget Yes EffectAbrogated->OffTarget No CheckDownstream Analyze known downstream signaling pathways (e.g., p-Akt, Bcl-2/Bax) OnTarget->CheckDownstream Consistent Are changes consistent with known pathways? CheckDownstream->Consistent Consistent->OnTarget Yes Consistent->OffTarget No

Caption: A logical workflow for troubleshooting unexpected effects of NPS-2390.

References

Technical Support Center: Interpreting Unexpected Results with NPS 2390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPS 2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This guide will help you interpret unexpected experimental outcomes and refine your experimental design.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a crucial role in sensing extracellular calcium levels and regulating various physiological processes. By inhibiting CaSR, this compound can modulate downstream signaling pathways.

Q2: What are the known downstream effects of CaSR inhibition by this compound?

Inhibition of CaSR by this compound has been shown to have several downstream effects, including:

  • Inhibition of autophagy: In human pulmonary arterial smooth muscle cells, this compound inhibits hypoxia-induced autophagy by suppressing the PI3K/Akt/mTOR signaling pathway.[3][4]

  • Inhibition of cell proliferation: By modulating the PI3K/Akt/mTOR pathway, this compound can decrease the proliferation of certain cell types, such as pulmonary arterial smooth muscle cells.[3][4]

  • Reversal of phenotypic modulation: this compound can reverse the change of smooth muscle cells from a contractile to a synthetic phenotype under hypoxic conditions.[3][4]

Q3: Does this compound have any known off-target effects?

Yes, this compound has been reported to be a noncompetitive antagonist of metabotropic glutamate receptor 1 (mGluR1) and mGluR5.[1] This is a critical consideration when interpreting results, as effects observed could be partially or wholly due to inhibition of these receptors, depending on their expression levels in your experimental system.

Q4: What is the stability and recommended storage for this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to store it in a sealed container, away from moisture and light.[1]

Troubleshooting Unexpected Results

Scenario 1: No effect on cell proliferation where inhibition is expected.
Possible Cause Troubleshooting Step
Compound Inactivity Verify the integrity and concentration of your this compound stock. Prepare a fresh stock solution from a new vial if necessary. Ensure proper storage conditions have been maintained.[1]
Low CaSR Expression Confirm the expression of CaSR in your cell line at both the mRNA and protein level using techniques like qPCR or Western blotting.
Cell Line Specific Signaling The signaling downstream of CaSR can be cell-type specific. In some cells, CaSR signaling may not be the primary driver of proliferation. Consider the specific G-protein coupling of CaSR in your cell line.[5][6][7][8]
Suboptimal Assay Conditions Optimize the concentration of this compound and the treatment duration. Perform a dose-response curve to determine the optimal effective concentration for your cell line.
Scenario 2: Increased cell proliferation where inhibition is expected.
Possible Cause Troubleshooting Step
Cell Line-Specific CaSR Signaling In certain cancer cells, CaSR can act as a tumor suppressor by inhibiting proliferation.[5][6] Antagonizing this effect with this compound could paradoxically lead to increased proliferation. Investigate the known role of CaSR in your specific cell type.
Off-Target Effects The observed effect could be due to the inhibition of mGluR1 or mGluR5.[1] Investigate the expression of these receptors in your cell line and consider using a more specific CaSR antagonist if available, or using an mGluR1/5 agonist to see if it reverses the effect.
Experimental Artifact Review your experimental protocol for any potential errors. Ensure accurate cell seeding and proper controls.
Scenario 3: No effect on downstream signaling pathways (e.g., p-Akt, p-mTOR).
Possible Cause Troubleshooting Step
Timing of Analysis The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation after this compound treatment.
Low Basal Activity If the basal activity of the PI3K/Akt/mTOR pathway is low in your cells, the inhibitory effect of this compound may not be readily detectable. Consider stimulating the pathway with an appropriate agonist to increase the dynamic range of your assay.
Antibody Quality Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins. Include appropriate positive and negative controls in your Western blot analysis.

Experimental Protocols

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

1. Cell Lysis and Protein Quantification:

  • Plate cells and treat with the desired concentrations of this compound for the determined optimal time.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[9][10]

2. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
  • Denature samples by heating at 95-100°C for 5 minutes.
  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][11]

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt, mTOR, and other proteins of interest overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.[9][11][12]

4. Detection:

  • Apply a chemiluminescent substrate to the membrane.
  • Visualize the protein bands using a digital imager or X-ray film.
  • Quantify band intensities using image analysis software.

Cell Viability Assay (MTS/MTT)

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium.
  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

3. MTS/MTT Reagent Addition and Incubation:

  • Add MTS or MTT reagent to each well according to the manufacturer's instructions.[13][14][15]
  • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.[13]

4. Absorbance Measurement:

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.[14][15]

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).
  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.198.54.8
185.36.1
1062.17.3
5045.85.9

Table 2: Hypothetical Effect of this compound on Protein Phosphorylation

Treatmentp-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)
Vehicle Control1.01.0
This compound (10 µM)0.450.38

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) PI3K PI3K CaSR->PI3K Activation mGluR1_5 mGluR1/5 NPS2390 This compound NPS2390->CaSR Antagonist NPS2390->mGluR1_5 Antagonist (Off-target) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy

Caption: Signaling pathway of this compound and its potential off-target effects.

G Start Unexpected Result (e.g., No effect) CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckExpression Confirm Target (CaSR) Expression CheckCompound->CheckExpression If compound is OK Unresolved Issue Unresolved (Consult Literature) CheckCompound->Unresolved If compound is degraded ConsiderSignaling Investigate Cell-Specific CaSR Signaling CheckExpression->ConsiderSignaling If expression is confirmed CheckExpression->Unresolved If no expression ConsiderOffTarget Investigate Off-Target (mGluR1/5) Effects ConsiderSignaling->ConsiderOffTarget If signaling is known ConsiderSignaling->Unresolved If signaling is novel OptimizeAssay Optimize Assay (Concentration, Time) ConsiderOffTarget->OptimizeAssay Resolved Issue Resolved OptimizeAssay->Resolved If successful OptimizeAssay->Unresolved If unsuccessful

Caption: Troubleshooting workflow for unexpected results with this compound.

References

How to prevent Nps 2390 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of NPS 2390 to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR). It is a valuable research tool for investigating the physiological and pathological roles of CaSR in various tissues and signaling pathways. By inhibiting CaSR, this compound can modulate intracellular calcium levels and downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which is involved in processes like autophagy and apoptosis.

Q2: How should I store the solid (powder) form of this compound?

A2: For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed, airtight container, protected from light and moisture. Following these storage recommendations can maintain the compound's integrity for up to three years. Although it may be shipped at room temperature, it is stable for the duration of shipping and should be stored as recommended upon receipt.

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is important to use a fresh, anhydrous grade of DMSO to minimize the introduction of moisture, which could potentially accelerate degradation.

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Before use, vials should be allowed to warm to room temperature to prevent condensation from forming inside the vial.

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

A5: It is generally not recommended to prepare aqueous stock solutions of this compound for long-term storage due to the potential for hydrolysis of the urea linkage, especially at non-neutral pH and elevated temperatures. If your experiment requires an aqueous solution, it is best to make fresh dilutions from a DMSO stock solution immediately before use.

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation studies on this compound are not extensively published, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The urea linkage can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. Urea is generally most stable in a pH range of 4-8.[1][2][3]

  • Oxidation: The adamantane cage, a core component of this compound, can undergo oxidation, particularly at its tertiary carbon atoms.[4][5][6][7][8]

  • Photodegradation: The aromatic rings in the this compound structure can be susceptible to degradation upon exposure to light, especially UV radiation.[9][10][11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in stock or working solutions.1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Protect all solutions from light. 4. Ensure the pH of your experimental buffer is within the stable range for ureas (pH 4-8). 5. Perform a stability check of your this compound solution under your specific experimental conditions (see Experimental Protocols).
Precipitation of this compound in aqueous experimental media. Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO in your aqueous medium is low (typically <0.5%) to avoid cell toxicity, but sufficient to maintain solubility. 2. Make serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous medium. 3. If precipitation persists, gentle warming or sonication may help, but be mindful of potential temperature-induced degradation.
Loss of this compound activity over time in a multi-day experiment. Gradual degradation of this compound in the experimental medium.1. Prepare fresh working solutions of this compound daily from a frozen DMSO stock. 2. If possible, add this compound to the experimental medium immediately before starting the experiment.

Experimental Protocols

Protocol for Preparing and Storing this compound Stock Solutions

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber (light-protecting) microcentrifuge tubes or vials with screw caps

  • Calibrated pipettes

Procedure:

  • Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.[13][14]

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol for Assessing the Stability of this compound in Experimental Buffer

This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution in DMSO

  • Your experimental buffer (e.g., cell culture medium)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Incubator or water bath set to your experimental temperature

Procedure:

  • Time-Zero Sample: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your experiments. Immediately analyze this sample by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.

  • Incubation: Incubate the remaining working solution under your exact experimental conditions (temperature, light exposure, etc.).

  • Time-Point Samples: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound peak over time. A decrease in the peak area suggests degradation.

    • Look for the appearance of new peaks in the chromatogram, which may represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

HPLC Method Development (General Guidance):

  • Column: A C18 reversed-phase column is a good starting point for a molecule like this compound.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is often effective. For example, a gradient from 10% to 90% acetonitrile over 10-15 minutes.

  • Detection: this compound contains aromatic rings and should have a UV absorbance maximum. Determine the optimal wavelength for detection by scanning with a diode array detector or based on the supplier's information.

  • Flow Rate: A typical flow rate is 1 mL/min.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation NPS2390 This compound Hydrolysis_Products Hydrolysis Products (cleavage of urea linkage) NPS2390->Hydrolysis_Products H₂O, Acid/Base, Heat Oxidation_Products Oxidation Products (e.g., hydroxylated adamantane) NPS2390->Oxidation_Products Oxidizing agents Photo_Products Photodegradation Products NPS2390->Photo_Products Light (UV) Workflow for this compound Stability Testing start Prepare this compound in Experimental Buffer t0 Time-Zero HPLC Analysis (100% Reference) start->t0 incubation Incubate under Experimental Conditions start->incubation analysis Data Analysis: - Peak Area vs. Time - Degradation Product Formation t0->analysis sampling Collect Aliquots at Various Time Points incubation->sampling hplc HPLC Analysis of Time-Point Samples sampling->hplc hplc->analysis end Determine Stability Profile analysis->end This compound Inhibition of CaSR Signaling NPS2390 This compound CaSR CaSR NPS2390->CaSR Inhibits PI3K PI3K CaSR->PI3K Apoptosis Apoptosis CaSR->Apoptosis Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

References

Technical Support Center: NPS 2390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using NPS 2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein-coupled receptor (GPCR) that plays a crucial role in sensing extracellular calcium levels and modulating intracellular signaling pathways.[1][2] By inhibiting the CaSR, this compound can block downstream signaling cascades, making it a valuable tool for studying the physiological and pathological roles of the CaSR in various tissues.[2]

Q2: What is a typical starting incubation time for this compound in cell-based assays?

Based on published studies, a common incubation time for this compound in cell culture experiments is 24 hours .[3] However, the optimal time can vary significantly depending on the cell type, the biological process being investigated, and the specific experimental conditions. Incubation times ranging from 12 to 48 hours have been reported to be effective.[3]

Q3: How do I determine the optimal incubation time for my specific experiment?

Optimizing the incubation time is critical for obtaining reliable and reproducible results. We recommend performing a time-course experiment.

Recommended Optimization Workflow:

  • Select a Fixed Concentration: Start with a concentration of this compound that has been previously reported to be effective (e.g., 10 µM).

  • Vary Incubation Times: Treat your cells for a range of durations (e.g., 6, 12, 24, and 48 hours).

  • Assay Readout: Measure your endpoint of interest (e.g., protein expression, cell viability, proliferation) at each time point.

  • Determine Optimal Time: The optimal incubation time is the shortest duration that produces a robust and significant effect.

Below is a diagram illustrating a logical workflow for this optimization process.

G start Start: Define Experimental Goal concentration Select a fixed, effective concentration of this compound start->concentration timecourse Perform time-course experiment (e.g., 6, 12, 24, 48 hours) concentration->timecourse assay Measure desired endpoint (e.g., Western Blot, Proliferation Assay) timecourse->assay analyze Analyze Data assay->analyze robust Is a robust and significant effect observed? analyze->robust optimal Select shortest duration with robust effect robust->optimal Yes adjust Adjust concentration or check experimental setup robust->adjust No finish End: Optimal Time Identified optimal->finish adjust->concentration

Workflow for Optimizing this compound Incubation Time.

Q4: What signaling pathways are affected by this compound?

This compound inhibits the CaSR, which can signal through multiple G-protein-dependent pathways. The primary pathways include Gαq/11, Gαi/o, and Gα12/13.[4][5] Inhibition with this compound has been shown to specifically suppress the PI3K/Akt/mTOR pathway in human pulmonary arterial smooth muscle cells.[3]

The diagram below provides a generalized overview of CaSR signaling.

G CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Gio Gαi/o CaSR->Gio G1213 Gα12/13 CaSR->G1213 NPS2390 This compound NPS2390->CaSR Inhibits PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits RhoA RhoA G1213->RhoA Activates IP3 IP3 → ↑ Ca²⁺i PLC->IP3 PKC DAG → PKC → MAPK PLC->PKC cAMP ↓ cAMP → ↓ PKA AC->cAMP Cytoskeleton Cytoskeletal Remodeling RhoA->Cytoskeleton G Hypoxia Hypoxia CaSR CaSR Activation Hypoxia->CaSR PI3K PI3K CaSR->PI3K Activates NPS2390 This compound NPS2390->CaSR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Prolif Cell Proliferation & Phenotypic Modulation Autophagy->Prolif

References

Controls for experiments using Nps 2390

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPS 2390, a selective antagonist of the Calcium-Sensing Receptor (CaSR). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] It functions as a negative allosteric modulator, meaning it binds to a site on the CaSR distinct from the orthosteric calcium-binding site to inhibit receptor signaling.[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and various cellular processes. By inhibiting the CaSR, this compound can be used to study the physiological and pathological roles of this receptor.

Q2: What are the known downstream signaling pathways affected by this compound?

A2: this compound, by inhibiting the CaSR, has been shown to suppress the PI3K/Akt/mTOR signaling pathway.[2] This inhibition can lead to a variety of cellular effects, including the regulation of autophagy, cell proliferation, and phenotypic modulation in various cell types.[2]

Q3: What are the known off-target effects of this compound?

A3: this compound has been reported to be a noncompetitive antagonist of metabotropic glutamate receptor 1 (mGluR1) and mGluR5.[1] Researchers should be aware of these potential off-target effects and design experiments with appropriate controls to ensure that the observed effects are due to CaSR inhibition.

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] Stock solutions should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. This compound has limited solubility in aqueous solutions. The final concentration of DMSO in the cell culture medium may be too low, or the concentration of this compound may be too high.Ensure the final DMSO concentration in your cell culture medium is at a level that is non-toxic to your cells (typically ≤ 0.1%) and sufficient to keep this compound in solution. Prepare a higher concentration stock solution in DMSO and dilute it appropriately in the medium. Gentle warming and vortexing of the stock solution before dilution may also help.
Inconsistent or no observable effect of this compound. - Cell line insensitivity: The cell line used may not express sufficient levels of CaSR or the downstream signaling pathways may be altered.- Incorrect dosage: The concentration of this compound may be too low to elicit a response.- Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.- Confirm CaSR expression: Verify the expression of CaSR in your cell line using techniques like Western blot or qPCR.- Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and experimental conditions.- Use fresh aliquots: Always use a fresh aliquot of the this compound stock solution for your experiments to ensure its activity.
Observed effects may be due to off-target activity. This compound is a known antagonist of mGluR1 and mGluR5.[1]- Use control cell lines: If possible, use cell lines that do not express mGluR1 or mGluR5 to confirm that the observed effects are CaSR-dependent.- Use specific antagonists: In parallel experiments, use specific antagonists for mGluR1 and mGluR5 to see if they replicate the effects of this compound. If they do not, it suggests the effects of this compound are not mediated by these receptors.- Genetic knockdown: Use siRNA or shRNA to specifically knock down the expression of CaSR. If the effects of this compound are abolished in the knockdown cells, it provides strong evidence for on-target activity.
Cell toxicity observed at effective concentrations. The concentration of this compound or the solvent (DMSO) may be too high for the specific cell line.- Determine the maximum tolerated concentration of DMSO: Run a vehicle control with varying concentrations of DMSO to determine the highest concentration your cells can tolerate without showing signs of toxicity.- Lower the concentration of this compound: If possible, use the lowest effective concentration of this compound as determined by your dose-response experiments.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetCell LineAssayIC50 (nM)
mGluR1--5.2
mGluR5--82

Note: Comprehensive, directly comparable IC50 data for CaSR across multiple cell lines in a single study is limited. Researchers are encouraged to perform their own dose-response experiments to determine the effective concentration in their specific experimental system.

Experimental Protocols

Protocol 1: General Workflow for Investigating the Effect of this compound on Protein Expression via Western Blot

This protocol provides a general workflow for assessing the impact of this compound on the expression of a target protein.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • The following day, treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

2. Control Groups:

  • Negative Control (Vehicle): Treat cells with the same volume of DMSO as the highest concentration of this compound used.
  • Positive Control (CaSR Agonist): Treat cells with a known CaSR agonist, such as R568, to confirm the functional responsiveness of the CaSR signaling pathway in your cells.
  • Genetic Control (CaSR Knockdown): For definitive on-target validation, transfect cells with siRNA targeting CaSR prior to this compound treatment. A non-targeting siRNA should be used as a control for the knockdown procedure.

3. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

5. Western Blotting:

  • Normalize the protein lysates to the same concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with a primary antibody specific for your protein of interest overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
  • Compare the normalized protein expression levels between the different treatment groups.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol can be used to assess the inhibitory effect of this compound on CaSR-mediated intracellular calcium release.

1. Cell Preparation:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to grow to confluence.

2. Dye Loading:

  • Wash the cells with a calcium-free buffer.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Treatment:

  • Pre-incubate the cells with different concentrations of this compound or vehicle control for a specified period.

4. Stimulation and Measurement:

  • Use a fluorescence plate reader with an injection module to add a CaSR agonist (e.g., extracellular Ca²⁺ or R568) to the wells.
  • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

5. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Plot the dose-response curve of this compound's inhibitory effect on the agonist-induced calcium mobilization to determine its IC50 value.

Mandatory Visualizations

CaSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates PI3K PI3K CaSR->PI3K Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca²⁺ Release IP3->Ca2_ER Stimulates PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy Inhibition mTOR->Autophagy Proliferation Proliferation mTOR->Proliferation NPS2390 This compound NPS2390->CaSR Inhibits

Caption: Simplified CaSR signaling pathway and the inhibitory point of this compound.

Experimental_Workflow_Controls cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis start Seed Cells treatment Treatment Groups start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle nps2390 This compound treatment->nps2390 positive_control Positive Control (e.g., R568 - CaSR Agonist) treatment->positive_control negative_control Negative Control (e.g., CaSR siRNA) treatment->negative_control incubation Incubation vehicle->incubation nps2390->incubation positive_control->incubation negative_control->incubation endpoint Endpoint Assay (e.g., Western Blot, Calcium Assay) incubation->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: Experimental workflow with recommended controls for this compound studies.

References

Validation & Comparative

Validating the Antagonistic Effect of NPS 2390 on the Calcium-Sensing Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of NPS 2390, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), with other alternative CaSR antagonists. The information presented is supported by experimental data to assist researchers in evaluating the utility of this compound for their studies.

Introduction to CaSR and its Antagonism

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1] It is a key regulator of parathyroid hormone (PTH) secretion from the parathyroid glands.[1] Antagonism of the CaSR, by molecules often referred to as "calcilytics," blocks the receptor's activation by extracellular calcium, leading to an increase in PTH secretion. This mechanism has generated significant interest in the development of CaSR antagonists for potential therapeutic applications, including the treatment of osteoporosis. This compound is a potent, non-competitive antagonist of the CaSR.[2][3] This guide will compare this compound with other known CaSR antagonists, focusing on their potency and effects on downstream signaling pathways.

Comparative Performance of CaSR Antagonists

The following table summarizes the in vitro potency of this compound and other selected CaSR antagonists. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's potency in inhibiting CaSR activity, typically measured as the inhibition of intracellular calcium mobilization in response to an agonist.

AntagonistIC50 (nM)Cell LineComments
This compound Potent inhibitor; specific IC50 not readily available in cited literature.-Described as a potent CaSR inhibitor.[2]
NPS 2143 43HEK 293 expressing human CaSRA well-characterized calcilytic compound.[1]
Encaleret (JTT-305/MK-5442) 12-An orally active CaSR antagonist.[1]
Ronacaleret Data not available-An orally active CaSR antagonist.
AXT914 Data not available-An orally active calcilytic.

Impact on Downstream Signaling: The PI3K/Akt/mTOR Pathway

Activation of the CaSR can trigger various intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is involved in cell proliferation, survival, and metabolism.[4][5][6][7][8][9] Antagonists of the CaSR can modulate this pathway.

Studies have shown that this compound can suppress the PI3K/Akt/mTOR signaling pathway.[4] Similarly, NPS 2143 has been demonstrated to inhibit the Akt/mTOR pathway in glioma cells.[10] Quantitative comparative data on the effects of Ronacaleret, AXT914, and JTT-305/MK-5442 on this specific pathway are not as readily available in the public domain.

Below is a diagram illustrating the general CaSR signaling pathway and the point of inhibition by antagonists.

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Antagonist This compound (Antagonist) Antagonist->CaSR PLC PLC Gq11->PLC PI3K PI3K Gq11->PI3K IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., inhibition of PTH secretion) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Response

Caption: CaSR Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of CaSR antagonists.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the antagonistic activity of compounds on the CaSR.

Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CaSR agonist.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • CaSR agonist (e.g., extracellular Ca²⁺, NPS R-568)

  • Test compounds (e.g., this compound and other antagonists)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)

Procedure:

  • Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of the test antagonist (e.g., this compound) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a CaSR agonist to the wells to stimulate an increase in [Ca²⁺]i.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (100% activation) and a no-agonist control (0% activation).

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Intracellular_Calcium_Assay_Workflow Start Start: Culture HEK293-CaSR cells Seed Seed cells in 96-well plate Start->Seed Load Load cells with Fluo-4 AM Seed->Load Wash1 Wash to remove excess dye Load->Wash1 Incubate Incubate with CaSR antagonist (e.g., this compound) Wash1->Incubate Measure Measure baseline fluorescence Incubate->Measure Stimulate Stimulate with CaSR agonist Measure->Stimulate Record Record fluorescence change Stimulate->Record Analyze Analyze data and calculate IC50 Record->Analyze End End Analyze->End

Caption: Workflow for Intracellular Calcium Assay.

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the functional consequence of CaSR antagonism on parathyroid cells.

Objective: To quantify the amount of PTH secreted from parathyroid cells in response to CaSR antagonists.

Materials:

  • Isolated primary parathyroid cells or a suitable parathyroid cell line

  • Culture medium with varying concentrations of extracellular calcium

  • Test compounds (CaSR antagonists)

  • Control compounds (vehicle, CaSR agonist)

  • Bovine Serum Albumin (BSA)

  • PTH ELISA kit

  • Microplate reader for ELISA

Procedure:

  • Parathyroid Cell Preparation: Isolate parathyroid cells from tissue or culture an appropriate cell line.

  • Pre-incubation: Pre-incubate the cells in a low-calcium medium to establish a baseline of PTH secretion.

  • Treatment:

    • Incubate the cells with different concentrations of the CaSR antagonist (e.g., this compound) in a medium with a physiological calcium concentration.

    • Include a vehicle control and a positive control (a known CaSR agonist to suppress PTH secretion).

  • Sample Collection: After the incubation period, collect the supernatant (cell culture medium) which contains the secreted PTH.

  • PTH Quantification:

    • Use a commercial PTH ELISA kit to measure the concentration of PTH in the collected supernatants.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Adding standards and samples to antibody-coated wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the PTH standards provided in the kit.

    • Calculate the concentration of PTH in each sample from the standard curve.

    • Plot the PTH concentration against the antagonist concentration to determine the dose-dependent effect on PTH secretion.

Western Blot Analysis of PI3K/Akt/mTOR Signaling

This method is used to assess the impact of CaSR antagonists on key proteins in this signaling pathway.

Objective: To determine the phosphorylation status and total protein levels of PI3K, Akt, and mTOR in cells treated with CaSR antagonists.

Materials:

  • Cell line of interest (e.g., HEK293-CaSR, parathyroid cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Treat cells with the CaSR antagonist at various concentrations and for different time points. Include appropriate controls (vehicle, agonist).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, etc.).

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the change in activation of the signaling pathway.

Logical_Comparison_Workflow Topic Validating Antagonistic Effect of this compound on CaSR Comparison Comparison with Alternative Antagonists Topic->Comparison Data Quantitative Data Comparison (IC50, Signaling Effects) Comparison->Data Protocols Detailed Experimental Protocols Comparison->Protocols Visualization Signaling Pathway & Workflow Diagrams Comparison->Visualization Conclusion Objective Evaluation of this compound Data->Conclusion Protocols->Conclusion Visualization->Conclusion

Caption: Logical Flow of the Comparative Guide.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the Calcium-Sensing Receptor. This guide provides a framework for its objective comparison with other CaSR antagonists. By utilizing the provided experimental protocols, researchers can generate robust and comparable data to validate the antagonistic effects of this compound and other compounds on CaSR activity and downstream signaling pathways. The presented data and visualizations aim to facilitate a comprehensive understanding of the current landscape of CaSR antagonists and aid in the selection of the most appropriate tool for specific research needs.

References

Nps 2390: A Comparative Analysis of its Cross-Reactivity with Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nps 2390 is widely recognized as a selective antagonist of the Calcium-Sensing Receptor (CaSR), a crucial component in calcium homeostasis. However, emerging evidence highlights its cross-reactivity with other receptors, particularly the group I metabotropic glutamate receptors (mGluRs), mGluR1 and mGluR5. This guide provides a comprehensive comparison of this compound's activity at these receptors, supported by quantitative data and detailed experimental methodologies, to aid researchers in interpreting experimental results and advancing drug development.

Quantitative Comparison of Receptor Antagonism

The inhibitory potency of this compound varies significantly between its primary target, the CaSR, and its off-target mGluRs. This selectivity is critical for designing experiments and understanding the potential for polypharmacological effects.

ReceptorAntagonist Potency (IC50)Receptor FamilyPrimary Endogenous Ligand
Calcium-Sensing Receptor (CaSR) Potent Antagonist (Specific IC50 not available in cited literature)Class C G-protein coupled receptorExtracellular Ca2+
Metabotropic Glutamate Receptor 1 (mGluR1) 5.2 nMClass C G-protein coupled receptorGlutamate
Metabotropic Glutamate Receptor 5 (mGluR5) 82 nMClass C G-protein coupled receptorGlutamate

Note: While this compound is consistently described as a potent CaSR antagonist, a specific IC50 value from a head-to-head comparative study was not identified in the reviewed literature. Its primary use in many studies is as a tool compound to inhibit CaSR function.

Experimental Methodologies

The following protocols provide an overview of the common experimental approaches used to determine the antagonist activity of compounds like this compound at the CaSR and mGluRs.

Intracellular Calcium Mobilization Assay (for CaSR and mGluR1/5)

This functional assay is a common method to assess the activity of Gq-coupled receptors like CaSR and group I mGluRs.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) triggered by receptor agonists.

General Protocol:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected to express the human CaSR, mGluR1, or mGluR5. Cells are cultured in appropriate media until they reach a suitable confluency for the assay.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer. This dye exhibits an increase in fluorescence intensity upon binding to free calcium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

  • Agonist Stimulation:

    • For CaSR: The cells are stimulated with a solution containing a high concentration of extracellular calcium (e.g., 3-5 mM CaCl2) to activate the CaSR.

    • For mGluR1/5: The cells are stimulated with a specific agonist, such as glutamate or quisqualate, at a concentration known to elicit a robust response (e.g., EC80).

  • Signal Detection: Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured over time using a fluorescence plate reader or a microscope.

  • Data Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve of this compound.

Radioligand Binding Assay (for mGluR1/5)

This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of an unlabeled compound (like this compound) to compete for this binding.

Objective: To determine the binding affinity (Ki) of this compound for mGluR1 and mGluR5.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target mGluR.

  • Incubation: The membranes are incubated with a specific radioligand for the receptor (e.g., [3H]-R214127 for mGluR1) and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Understanding the signaling cascades initiated by these receptors is essential for interpreting the functional consequences of this compound's antagonist activity.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_stimulation Receptor Stimulation cluster_readout Data Acquisition & Analysis cell_culture HEK293 Cell Culture transfection Transfection with CaSR or mGluR1/5 cell_culture->transfection dye_loading Loading with Calcium-Sensitive Dye transfection->dye_loading compound_incubation Incubation with This compound dye_loading->compound_incubation agonist_casr Add High [Ca2+]o (for CaSR) compound_incubation->agonist_casr agonist_mglur Add Glutamate/Quisqualate (for mGluR) compound_incubation->agonist_mglur fluorescence_measurement Measure Fluorescence Change agonist_casr->fluorescence_measurement agonist_mglur->fluorescence_measurement data_analysis Calculate IC50 fluorescence_measurement->data_analysis

Experimental workflow for intracellular calcium mobilization assay.

signaling_pathways cluster_casr CaSR Signaling cluster_mglur1 mGluR1 Signaling CaSR CaSR Gq11_casr Gq/11 CaSR->Gq11_casr PLC_casr PLC Gq11_casr->PLC_casr PIP2_casr PIP2 PLC_casr->PIP2_casr hydrolyzes IP3_casr IP3 PIP2_casr->IP3_casr DAG_casr DAG PIP2_casr->DAG_casr Ca_release_casr Ca2+ Release from ER IP3_casr->Ca_release_casr PKC_casr PKC DAG_casr->PKC_casr MAPK_casr MAPK Pathway PKC_casr->MAPK_casr mGluR1 mGluR1 Gq11_mglur Gq/11 mGluR1->Gq11_mglur PLC_mglur PLC Gq11_mglur->PLC_mglur PIP2_mglur PIP2 PLC_mglur->PIP2_mglur hydrolyzes IP3_mglur IP3 PIP2_mglur->IP3_mglur DAG_mglur DAG PIP2_mglur->DAG_mglur Ca_release_mglur Ca2+ Release from ER IP3_mglur->Ca_release_mglur PKC_mglur PKC DAG_mglur->PKC_mglur Nps2390 This compound Nps2390->CaSR antagonizes Nps2390->mGluR1 antagonizes

A Comparative Analysis of NPS 2390 and Selective mGluR Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, mechanisms, and experimental data of NPS 2390 in comparison to established metabotropic glutamate receptor (mGluR) antagonists.

This guide provides a comprehensive comparison of this compound with selective antagonists of Group I metabotropic glutamate receptors (mGluRs), specifically targeting mGluR1 and mGluR5. While initially characterized as a potent antagonist of the Calcium-Sensing Receptor (CaSR), emerging evidence has revealed its noncompetitive antagonist activity at mGluR1 and mGluR5. This dual functionality positions this compound as a unique compound for investigation in neurological and other disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology and potential therapeutic applications of these compounds.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of this compound and selected well-characterized mGluR antagonists. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent investigations.

CompoundPrimary Target(s)Mechanism of ActionIC50 Values
This compound CaSR, mGluR1, mGluR5Noncompetitive antagonist[1][2][3]mGluR1/5: Not explicitly quantified in most public sources. Described as a potent antagonist.[1][2][3]CaSR: Potent inhibitor[1][2][4]
MPEP mGluR5Noncompetitive antagonist[5][6][7]mGluR5: 36 nM[5][6][7]
MTEP mGluR5Noncompetitive antagonist[1]mGluR5: 5 nM (IC50), 16 nM (Ki)[1]
LY367385 mGluR1Competitive antagonist[8][9]mGluR1a: 8.8 µM[8][9]

Signaling Pathways

Understanding the signaling pathways modulated by these antagonists is crucial for interpreting experimental outcomes and predicting therapeutic effects.

This compound Signaling

This compound exerts its effects by antagonizing both the Calcium-Sensing Receptor (CaSR) and Group I mGluRs (mGluR1 and mGluR5). These receptors share a common downstream signaling component, the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC).

NPS_2390_Signaling cluster_membrane Cell Membrane CaSR CaSR Gq11 Gq/11 CaSR->Gq11 mGluR1_5 mGluR1/mGluR5 mGluR1_5->Gq11 NPS2390 This compound NPS2390->CaSR inhibits NPS2390->mGluR1_5 inhibits PLC PLC Gq11->PLC PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Gq11->PI3K_Akt_mTOR PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream PI3K_Akt_mTOR->Downstream

This compound dual antagonism of CaSR and mGluR1/5.
Selective mGluR Antagonist Signaling

Selective mGluR antagonists, such as MPEP, MTEP, and LY367385, specifically target either mGluR1 or mGluR5, thereby inhibiting the Gq/11-PLC signaling cascade initiated by glutamate binding.

mGluR_Antagonist_Signaling cluster_membrane Cell Membrane mGluR1 mGluR1 Gq11 Gq/11 mGluR1->Gq11 mGluR5 mGluR5 mGluR5->Gq11 Glutamate Glutamate Glutamate->mGluR1 Glutamate->mGluR5 LY367385 LY367385 LY367385->mGluR1 inhibits MPEP_MTEP MPEP / MTEP MPEP_MTEP->mGluR5 inhibits PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Effects IP3->Downstream DAG->Downstream

Signaling of selective mGluR1 and mGluR5 antagonists.

Comparative In Vivo Neuroprotective Effects

Both this compound and selective Group I mGluR antagonists have demonstrated neuroprotective properties in various in vivo models of neurological injury.

CompoundModel of Neurological InjuryAdministration Route & DoseObserved Neuroprotective EffectsReference
This compound Traumatic Brain Injury (Rat)Subcutaneous infusion (1.5 mg/kg)Reduced brain edema, improved neurological function, decreased neuronal apoptosis.[10][10]
MPEP Focal Cerebral Ischemia (Rat)Intracerebroventricular (i.c.v.)Reduced infarct volume, correlated with significant neurological recovery.[11][11]
MTEP Lithium-Pilocarpine Model of Epilepsy (Rat)Not specifiedPrevented neuronal loss and partially attenuated astrogliosis in the hippocampus.[12][12]
LY367385 Not specified in detail in readily available abstractsNot specifiedDescribed as having neuroprotective effects.[8][8]

These findings suggest that antagonism of both CaSR and Group I mGluRs can confer neuroprotection, although the specific models and endpoints vary across studies. The dual action of this compound may offer a broader spectrum of neuroprotective mechanisms.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.

Western Blot Analysis for this compound Effects

This protocol is adapted from a study investigating the effect of this compound on protein expression in human pulmonary arterial smooth muscle cells (PASMCs) under hypoxic conditions.[13][14]

Objective: To determine the effect of this compound on the expression levels of proteins involved in proliferation, phenotype markers, and autophagy.

Methodology:

  • Cell Culture and Treatment: Human PASMCs are cultured under normoxic or hypoxic conditions. Cells are treated with this compound at a specified concentration (e.g., 10 µM) for 24 hours.

  • Protein Extraction: Cells are collected, and 300 μL of protein lysate is added. The samples are incubated on ice for 15 minutes and then centrifuged at 12,000 rpm for 15 minutes at 15°C. The supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: An equal amount of protein (e.g., 40 µg) from each sample is mixed with Laemmli sample buffer and boiled for 10 minutes.

  • SDS-PAGE and Electrotransfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PCNA, Ki67, SMA-α, calponin, LC3-II/I, CaSR, and phosphorylated/total PI3K, Akt, mTOR) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin or GAPDH).

Electrophysiological Recording for mGluR Antagonist Effects

This protocol is a general representation of methods used to investigate the effects of mGluR antagonists on synaptic plasticity in acute hippocampal slices.[15][16][17]

Objective: To assess the impact of mGluR antagonists on long-term potentiation (LTP) or long-term depression (LTD).

Methodology:

  • Slice Preparation: Acute hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents (e.g., rats or mice) in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Slices are transferred to a recording chamber continuously perfused with aCSF at a physiological temperature (e.g., 30-32°C). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral-commissural pathway.

  • Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: The mGluR antagonist (e.g., MPEP, LY367385) is bath-applied at a specific concentration for a defined period before and/or during the induction of synaptic plasticity.

  • Induction of Synaptic Plasticity:

    • LTP: High-frequency stimulation (HFS) (e.g., one or more trains of 100 Hz for 1 second) is delivered to induce LTP.

    • LTD: Low-frequency stimulation (LFS) (e.g., 900 pulses at 1 Hz) is delivered to induce LTD.

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after the induction protocol to monitor the expression of LTP or LTD.

  • Data Analysis: The slope of the fEPSP is measured and normalized to the pre-induction baseline. Statistical analysis is performed to compare the magnitude of LTP or LTD between control and drug-treated slices.

Summary and Future Directions

This compound presents a unique pharmacological profile with its dual antagonism of CaSR and Group I mGluRs. This distinguishes it from selective mGluR antagonists like MPEP, MTEP, and LY367385. While direct comparative studies are lacking, the available data suggests that both this compound and selective mGluR antagonists hold promise for therapeutic intervention in neurological disorders, particularly those involving excitotoxicity and neuronal damage.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound with selective mGluR antagonists in the same experimental models are crucial to delineate the relative contributions of CaSR and mGluR antagonism to its overall effects.

  • Quantitative Analysis of mGluR Antagonism by this compound: Determining the IC50 values of this compound for mGluR1 and mGluR5 is essential for a more precise pharmacological characterization.

  • Elucidation of Convergent Signaling: Further investigation into the crosstalk and convergence of CaSR and mGluR signaling pathways will provide a deeper understanding of the molecular mechanisms underlying the actions of this compound.

This guide provides a foundational comparison based on current literature. As research progresses, a more detailed understanding of the comparative pharmacology of this compound and selective mGluR antagonists will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

A Comparative Guide to CaSR Modulators: The Agonist NPS R-568 versus the Antagonist NPS-2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key pharmacological tools used in the study of the Calcium-Sensing Receptor (CaSR): the allosteric agonist NPS R-568 and the antagonist NPS-2390. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and visualizes the signaling pathways they modulate.

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1] It is a key regulator of parathyroid hormone (PTH) secretion and is involved in various physiological processes.[1] Pharmacological modulators of CaSR are vital research tools and potential therapeutic agents. This guide focuses on a comparative analysis of NPS R-568, a positive allosteric modulator (agonist), and NPS-2390, a negative allosteric modulator (antagonist), to elucidate their distinct effects on CaSR activity and downstream signaling.

Mechanism of Action

NPS R-568 is a calcimimetic, meaning it enhances the sensitivity of the CaSR to extracellular calcium (Ca²⁺o).[2] It acts as a positive allosteric modulator, binding to the transmembrane domain of the receptor and potentiating the effect of Ca²⁺o, leading to receptor activation even at lower calcium concentrations.[3] This results in the inhibition of parathyroid hormone (PTH) secretion.[3]

In contrast, NPS-2390 is a calcilytic, a selective antagonist of the CaSR.[4][5] It binds to the CaSR and prevents its activation by extracellular calcium, thereby blocking the downstream signaling cascades.[4] This leads to an increase in PTH secretion.

Comparative Experimental Data

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the opposing effects of NPS R-568 and NPS-2390.

In Vitro Potency and Efficacy
CompoundAssayCell TypeParameterValueReference
NPS R-568 PTH Secretion InhibitionBovine Parathyroid CellsIC₅₀27 ± 7 nM[3]
Intracellular Ca²⁺ MobilizationHEK293 cells expressing human CaSREC₅₀ for Ca²⁺Shifted from 1.66 ± 0.34 mM to 0.61 ± 0.04 mM with 100 nM NPS R-568[3]
NPS-2390 Inhibition of Hypoxia-Induced ProliferationHuman Pulmonary Artery Smooth Muscle CellsConcentration10 µM[4][6]
Inhibition of Hypoxia-Induced Intracellular Ca²⁺ IncreaseHuman Pulmonary Artery Smooth Muscle CellsConcentrationNot specified, but shown to attenuate the increase[4]
In Vivo Effects
CompoundAnimal ModelDoseEffectReference
NPS R-568 Normal Rats1.1 ± 0.7 mg/kg (oral)ED₅₀ for decreasing plasma PTH levels[2]
Normal Rats10.4 ± 3.7 mg/kg (oral)ED₅₀ for decreasing plasma Ca²⁺ levels[2]
Rats with Renal Insufficiency1.5 and 15 mg/kg (oral, twice daily)Reduced parathyroid cell proliferation by 20% and 50%, respectively
NPS-2390 Rats with Traumatic Brain Injury1.5 mg/kg (subcutaneous)Reduced brain edema and neuronal apoptosis[7]
Hypoxic Human Pulmonary Artery Smooth Muscle Cells in vitro10 µMInhibited proliferation and reversed phenotypic modulation[4][6]

Signaling Pathways

The CaSR primarily signals through the Gq/11 and Gi/o G-protein pathways. Activation by an agonist like NPS R-568 initiates a cascade of intracellular events, while an antagonist like NPS-2390 blocks these pathways.

CaSR_Signaling_Pathway cluster_agonist Agonist Action (NPS R-568) cluster_antagonist Antagonist Action (NPS-2390) R568 NPS R-568 CaSR_active Active CaSR R568->CaSR_active Gq11_a Gq/11 activation CaSR_active->Gq11_a PLC_a PLC activation Gq11_a->PLC_a IP3_DAG_a ↑ IP3 & DAG PLC_a->IP3_DAG_a Ca_release_a ↑ Intracellular Ca²⁺ IP3_DAG_a->Ca_release_a PKC_a PKC activation IP3_DAG_a->PKC_a PTH_inhibition_a ↓ PTH Secretion Ca_release_a->PTH_inhibition_a MAPK_a MAPK Pathway PKC_a->MAPK_a NPS2390 NPS-2390 CaSR_inactive Inactive CaSR NPS2390->CaSR_inactive Gq11_i Gq/11 inhibition CaSR_inactive->Gq11_i PLC_i PLC inhibition Gq11_i->PLC_i IP3_DAG_i ↓ IP3 & DAG PLC_i->IP3_DAG_i Ca_release_i ↓ Intracellular Ca²⁺ IP3_DAG_i->Ca_release_i PTH_stimulation_i ↑ PTH Secretion Ca_release_i->PTH_stimulation_i Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR_active Ca2_ext->CaSR_inactive

Caption: Opposing effects of NPS R-568 and NPS-2390 on CaSR signaling.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol is adapted for a fluorescence plate reader to measure changes in intracellular calcium concentration ([Ca²⁺]i).

Materials:

  • Cells expressing CaSR (e.g., HEK293-CaSR)

  • Clear flat-bottom black 96-well culture plates

  • Fura-2 AM (acetoxymethyl ester)

  • HEPES-buffered saline (HBS)

  • Probenecid

  • Agonist (NPS R-568) and Antagonist (NPS-2390) solutions

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 16-24 hours.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM.

    • Wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 60 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with HBS.

    • Add HBS containing 2.5 mM probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Compound Addition and Measurement:

    • For antagonist studies, pre-incubate the cells with NPS-2390 for a specified time before adding the agonist.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at 510 nm with excitation alternating between 340 nm and 380 nm.

    • Establish a baseline reading for a few cycles.

    • Inject the agonist (NPS R-568 or extracellular calcium) and continue recording the fluorescence.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Fura2_Workflow A Seed cells in 96-well plate B Incubate 16-24h A->B C Wash with HBS B->C D Load with Fura-2 AM (60 min) C->D E Wash twice with HBS D->E F Incubate with HBS + Probenecid (20 min) E->F G Pre-incubate with Antagonist (optional) F->G H Measure baseline fluorescence (340/380 nm) G->H I Inject Agonist H->I J Record fluorescence changes I->J K Calculate F340/F380 ratio J->K PTH_Assay_Workflow A Isolate parathyroid cells B Incubate cells with compounds A->B C Centrifuge to pellet cells B->C D Collect supernatant C->D E Measure PTH by ELISA D->E F Analyze data (IC50/EC50) E->F

References

Validating the Neuroprotective Effects of NPS 2390: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of NPS 2390 with alternative therapeutic agents. This document synthesizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of this compound's potential in neuroprotection.

Executive Summary

This compound, a calcium-sensing receptor (CaSR) antagonist, has demonstrated significant neuroprotective effects in a rat model of traumatic brain injury (TBI). It has been shown to attenuate neuronal apoptosis by modulating the intrinsic apoptotic pathway. This guide compares the performance of this compound with other neuroprotective agents, including another CaSR antagonist (NPS 2143), an NMDA receptor antagonist (MK-801), and calpain inhibitors, providing available experimental data for a thorough assessment.

Comparative Data on Neuroprotective Agents

The following tables summarize quantitative data from various studies on the efficacy of this compound and alternative neuroprotective compounds. It is important to note that the data are derived from different experimental models and conditions, which should be taken into consideration when making direct comparisons.

Table 1: Effects of this compound on TBI-Induced Neuropathology in Rats

ParameterTBI Control GroupTBI + this compound (1.5 mg/kg)Percentage ImprovementCitation
Brain Edema (%)81.5 ± 1.279.2 ± 1.52.8% reduction[1]
Neurological Score12.5 ± 1.58.5 ± 1.332% improvement[1]
Caspase-3 Level (relative to sham)~3.5~1.8~48.6% reduction[1]
Bcl-2 Expression (relative to sham)~0.4~0.8~100% increase[1]
Bax Expression (relative to sham)~2.5~1.2~52% reduction[1]
Number of Apoptotic NeuronsHighSignificantly ReducedNot quantified[1]

Table 2: Comparison of Neuroprotective Effects of Alternative Agents

Agent (Class)ModelKey FindingsQuantitative Data HighlightsCitations
NPS 2143 (CaSR Antagonist)Ischemic Brain Injury (mice)Rendered robust neuroprotection and preserved learning and memory.Not specified in TBI model. In ischemia, significantly reduced neuronal death.[2][3]
MK-801 (NMDA Receptor Antagonist)TBI (rats)Reduced lesion volume, cerebral edema, and improved neurological function.Lesion volume reduced by ~58%; Neurological score improved.[4][5][6]
Calpeptin (Calpain Inhibitor)Retinal Ganglion Cell InjuryPrevented Ca2+ influx, proteolytic activities, and apoptosis.Increased Bax:Bcl-2 ratio was reversed.[7]
NA101 (Selective Calpain-2 Inhibitor)TBI (mice)Reduced calpain-2 activity, cell death, and lesion volume; improved motor and learning function.SBDP levels reduced by 32-36%.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

This compound is an antagonist of the Calcium-Sensing Receptor (CaSR). In the context of traumatic brain injury, its neuroprotective effects are mediated through the inhibition of the intrinsic apoptotic pathway.

NPS2390_Mechanism TBI Traumatic Brain Injury CaSR CaSR Activation TBI->CaSR Bax Bax (Pro-apoptotic) Expression CaSR->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Expression CaSR->Bcl2 Downregulates NPS2390 This compound NPS2390->CaSR Inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Figure 1. this compound signaling pathway in TBI.

Another potential mechanism of action for this compound involves the regulation of autophagy through the PI3K/Akt/mTOR signaling pathway.

NPS2390_Autophagy_Pathway Hypoxia Hypoxia CaSR CaSR Activation Hypoxia->CaSR PI3K PI3K CaSR->PI3K NPS2390 This compound NPS2390->CaSR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 2. this compound and the PI3K/Akt/mTOR pathway.

Experimental Workflow for Validating Neuroprotective Effects

The following diagram outlines a typical experimental workflow for assessing the neuroprotective efficacy of a compound like this compound in a TBI model.

TBI_Workflow AnimalModel Animal Model (e.g., Sprague-Dawley Rats) TBI_Induction TBI Induction (Controlled Cortical Impact) AnimalModel->TBI_Induction Treatment Treatment Administration (e.g., this compound) TBI_Induction->Treatment Behavioral Neurological & Behavioral Assessment Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Histology Histological Analysis (e.g., TUNEL Assay) Sacrifice->Histology Biochemical Biochemical Analysis (e.g., Western Blot for Bcl-2, Bax, Caspase-3) Sacrifice->Biochemical Data Data Analysis and Interpretation Histology->Data Biochemical->Data

Figure 3. Experimental workflow for TBI studies.

Detailed Experimental Protocols

1. Controlled Cortical Impact (CCI) Model in Rats

This protocol describes the induction of a focal brain contusion.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The animal is placed in a stereotaxic frame, and its body temperature is maintained at 37°C.

  • Craniotomy: A craniotomy is performed over the desired cortical region (e.g., left parietal cortex) using a high-speed drill, exposing the dura mater while keeping it intact.

  • Injury Induction: An electromagnetic or pneumatic impactor device is used to deliver a controlled impact to the exposed cortex. Injury parameters such as impact velocity, depth, and dwell time can be precisely controlled to produce varying severities of injury.

  • Closure: The bone flap is replaced and sealed with dental cement, and the scalp incision is sutured.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative care, including analgesics.

2. Western Blot for Bcl-2 and Bax

This protocol is used to quantify the expression levels of the apoptotic proteins Bcl-2 and Bax.

  • Protein Extraction: Brain tissue samples from the perilesional cortex are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Bcl-2 and Bax.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. β-actin is typically used as a loading control.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde and embedded in paraffin. Sections are cut and mounted on slides.

  • Permeabilization: The tissue sections are deparaffinized, rehydrated, and then permeabilized with proteinase K or a similar enzyme to allow entry of the labeling reagents.

  • Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If biotin-dUTP is used, the sections are incubated with a streptavidin-HRP conjugate followed by a substrate (e.g., DAB) to produce a colored precipitate at the site of apoptotic cells. If a fluorescently labeled dUTP is used, the sections can be directly visualized using a fluorescence microscope.

  • Counterstaining: Sections are often counterstained with a nuclear stain like DAPI or Hoechst to visualize all cell nuclei.

  • Analysis: The number of TUNEL-positive (apoptotic) cells is counted in specific regions of interest and expressed as a percentage of the total number of cells.

Conclusion

This compound demonstrates promising neuroprotective effects in a preclinical model of traumatic brain injury by targeting the intrinsic apoptotic pathway. The provided data and protocols offer a foundation for researchers to further validate these findings and compare its efficacy against other neuroprotective strategies. While direct comparative studies are lacking, the information compiled in this guide allows for an informed, albeit cautious, assessment of this compound's therapeutic potential. Future research should focus on direct, head-to-head comparisons with other agents in standardized TBI models to definitively establish its relative efficacy.

References

Safety Operating Guide

Proper Disposal of NPS 2390: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of NPS 2390, a potent, noncompetitive antagonist of the calcium-sensing receptor (CaSR) and metabotropic glutamate receptors mGluR1 and mGluR5.

This compound, identified by CAS number 226878-01-9, requires careful management as a laboratory chemical.[1][2] Adherence to established safety protocols is crucial to mitigate potential risks to personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this compound.[2] Work should be conducted in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[2]

Hazard ClassificationPrecautionary Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[2]
Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to prevent environmental contamination and ensure the safety of laboratory personnel.

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated and clearly labeled waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Treatment of Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so.

    • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

    • Collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination:

    • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.

    • Collect any cleaning materials (e.g., wipes, swabs) used for decontamination and place them in the hazardous waste container.

  • Final Disposal:

    • Dispose of the sealed waste container through an approved hazardous waste disposal plant.

    • It is crucial to avoid releasing this compound into the environment, as similar compounds can be very toxic to aquatic life with long-lasting effects.[1] Do not dispose of this chemical down the drain or in general laboratory trash.

Experimental Protocols

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.

A Waste Generation (Unused this compound, Contaminated Labware & PPE) B Segregate Waste in Labeled, Sealed Container A->B Collect G Store Waste Container in Designated Area B->G Store Securely C Spill Occurs D Absorb with Inert Material C->D Contain D->B Add to Waste E Decontaminate Surfaces with Alcohol F Collect Contaminated Cleaning Materials E->F After Cleaning F->B Add to Waste H Final Disposal via Approved Waste Facility G->H Arrange Pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nps 2390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the chemical compound NPS 2390 (CAS No. 226878-01-9). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber). Always check with the glove manufacturer for specific chemical resistance data.
Eye/Face Protection Tightly fitting safety goggles. A face shield should be worn if there is a splash hazard.[2]
Skin and Body Protection Protective clothing to prevent skin contact. A lab coat is the minimum requirement.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear appropriate respiratory protection.[2]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.

prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Avoid creating dust - Do not eat, drink, or smoke prep->handling Proceed with experiment spill Accidental Spillage - Evacuate area - Absorb with inert material handling->spill If spill occurs decon Decontamination - Wash hands thoroughly - Clean work surfaces handling->decon After handling first_aid First Aid Measures spill->first_aid If exposure occurs disposal Disposal - Collect in a suitable container - Dispose according to local regulations decon->disposal Waste collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nps 2390
Reactant of Route 2
Reactant of Route 2
Nps 2390

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.